Shp2-IN-23
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H23ClN8S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(5S)-1'-[6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]pyrido[2,3-b]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1 |
InChI Key |
BWQAQACZKDLJAW-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN(CCC12CC3=C([C@H]2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
Canonical SMILES |
C1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Allosteric SHP2 Inhibitors
Disclaimer: The following technical guide details the mechanism of action for allosteric inhibitors of the SHP2 phosphatase. As of the latest available data, "Shp2-IN-23" is not a publicly documented inhibitor. Therefore, this guide provides a comprehensive overview of the well-established principles of SHP2 inhibition, utilizing representative data and protocols to illustrate the characterization of a typical SHP2 allosteric inhibitor.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling.[1][2][3] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell growth, differentiation, proliferation, and survival.[2][4][5][6][7] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[4][6][8] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[5][6][7]
This guide focuses on the mechanism of action of allosteric SHP2 inhibitors, a class of small molecules that have shown significant promise in preclinical and clinical settings. Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors bind to a distinct pocket, inducing a conformational change that locks the enzyme in an inactive state.[4][9] This approach offers the potential for greater selectivity and improved drug-like properties.
The Role of SHP2 in Signal Transduction
SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2] In its basal state, SHP2 exists in an auto-inhibited, closed conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[2][4][10]
Upon activation of receptor tyrosine kinases (RTKs) by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains.[10][11][12] This binding event releases the auto-inhibition, leading to a conformational change that opens the PTP domain's active site.[2][10] Activated SHP2 then dephosphorylates its downstream substrates, thereby modulating signal transduction. A primary role of SHP2 is to dephosphorylate specific sites on scaffolding proteins like Gab1, which in turn promotes the activation of the RAS-MAPK pathway.[11]
Mechanism of Action of Allosteric SHP2 Inhibitors
Allosteric SHP2 inhibitors function by stabilizing the auto-inhibited conformation of the enzyme. These small molecules bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains.[9] This binding event effectively "locks" SHP2 in its closed, inactive state, preventing the conformational change required for its activation, even in the presence of upstream stimulating signals. By holding SHP2 in this inhibited state, these compounds prevent the dephosphorylation of its substrates, leading to the downregulation of downstream signaling pathways, most notably the RAS-MAPK pathway.
Quantitative Data Summary
The following tables present representative quantitative data for a typical allosteric SHP2 inhibitor, illustrating its potency and selectivity.
Table 1: Biochemical Potency of a Representative SHP2 Allosteric Inhibitor
| Assay Type | Target | IC50 (nM) |
| Phosphatase Activity | SHP2 (WT) | 5.2 |
| Phosphatase Activity | SHP2 (E76K) | 8.9 |
| Phosphatase Activity | SHP1 | >10,000 |
Table 2: Cellular Activity of a Representative SHP2 Allosteric Inhibitor
| Cell Line | Background Mutation | Assay Type | IC50 (nM) |
| KYSE-520 | EGFR Amplification | p-ERK Inhibition | 15.7 |
| NCI-H358 | KRAS G12C | Proliferation Inhibition | 22.4 |
| Calu-6 | KRAS G12D | Proliferation Inhibition | 31.8 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Biochemical Phosphatase Activity Assay
Objective: To determine the in vitro potency of an inhibitor against SHP2 phosphatase activity.
Materials:
-
Recombinant human SHP2 protein (wild-type and mutant forms)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
Test compound (serially diluted in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate (final concentration ~100 µM).
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular p-ERK Inhibition Assay
Objective: To assess the ability of an inhibitor to block SHP2-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
KYSE-520 cells (or other relevant cancer cell line)
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)
-
Test compound (serially diluted in DMSO)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO vehicle for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes to induce MAPK pathway activation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of p-ERK phosphorylation for each inhibitor concentration and determine the IC50 value.
Visualizations
SHP2 Signaling Pathway
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. mdpi.com [mdpi.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Representative SHP2 Allosteric Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a key regulator of the RAS-MAPK, JAK/STAT, and PI3K/AKT pathways.[1][2][3] Its dysregulation is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[3][4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a representative SHP2 allosteric inhibitor. While the specific compound "Shp2-IN-23" did not yield public data, this guide is based on well-characterized allosteric inhibitors that share a common mechanism of action.
Discovery of SHP2 Allosteric Inhibitors
The discovery of potent and selective SHP2 inhibitors was historically challenging due to the highly conserved and positively charged active site of protein tyrosine phosphatases, which led to inhibitors with poor selectivity and drug-like properties.[1][5] A breakthrough came with the discovery of an allosteric binding site, a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[1] Allosteric inhibitors bind to this site and stabilize the auto-inhibited, inactive conformation of SHP2.[5]
The discovery process for many of these inhibitors, such as the pioneering compound SHP099, typically involved high-throughput screening (HTS) of large chemical libraries to identify initial hits.[1] These hits were then optimized through iterative cycles of structure-activity relationship (SAR) studies, often guided by co-crystal structures of the inhibitors bound to SHP2, to improve potency, selectivity, and pharmacokinetic properties.[1]
Synthesis of a Representative SHP2 Inhibitor
The following is a representative synthetic route for a potent SHP2 allosteric inhibitor, based on publicly available schemes for compounds with a similar core structure. This synthesis is for illustrative purposes and showcases a plausible route to a complex heterocyclic molecule.
Synthesis of a Pyrazolopyrimidinone-based SHP2 Inhibitor (Illustrative)
A multi-step synthesis is typically required to construct the complex scaffolds of SHP2 allosteric inhibitors. For a pyrazolopyrimidinone core, the synthesis might commence with the condensation of a hydrazine derivative with a β-ketoester to form the pyrazole ring. Subsequent reaction with a urea equivalent or a similar reagent would then be used to construct the fused pyrimidinone ring. The various substituents on this core structure, which are crucial for potent and selective binding to the allosteric pocket of SHP2, would be introduced through a series of functional group manipulations and coupling reactions. For instance, an aryl group might be introduced via a Suzuki or other cross-coupling reaction, while an amine-containing side chain could be installed through nucleophilic substitution or reductive amination. Each step would require careful optimization of reaction conditions and purification of intermediates.
Quantitative Data
The following tables summarize key quantitative data for representative SHP2 allosteric inhibitors, compiled from various public sources.
| Compound | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Line | Reference |
| SHP099 | 70 | 250 | KYSE-520 | [1] |
| RMC-4550 | 0.583 | Not Reported | Not Reported | [1] |
| TNO155 | 67 | Not Reported | Not Reported | [1] |
| PB17-026-01 | 2.6 | 15.2 | KYSE-520 | [4] |
| Ligand 111675 | 878 | Not Reported | Not Reported | [8] |
| BPDA2 | 92 (DiFMUP), 47 (pNPP) | Not Reported | Not Reported | Not explicitly in provided text |
| Compound | Selectivity over other PTPs | Pharmacokinetic Parameters (Mouse) | Reference |
| SHP099 | >1000-fold vs. SHP1, PTP1B, etc. | T1/2 = 2.3 h, Oral Bioavailability = 50% | [1] |
| RMC-4550 | Highly selective | Not explicitly in provided text | [1] |
| P9 (PROTAC) | Similar binding to parent inhibitor | T1/2 = 3.0-3.7 h (IP injection) | [9] |
Experimental Protocols
SHP2 Enzyme Activity Assay
Objective: To determine the in vitro potency of a compound in inhibiting SHP2 phosphatase activity.
Materials:
-
Recombinant full-length SHP2 protein
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Test compound
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a working solution of SHP2 at a concentration of 0.625 nM in the assay buffer.
-
For full-length SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide (500 nM final concentration) for 20 minutes to activate the enzyme.
-
Serially dilute the test compound in DMSO and then into the assay buffer.
-
Add the SHP2 enzyme solution to the wells of the 384-well plate.
-
Add the diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a compound to SHP2 in a cellular context.
Materials:
-
Cultured cells expressing SHP2 (e.g., HEK293)
-
Test compound
-
Lysis buffer
-
Antibodies against SHP2 and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against SHP2.
-
Quantify the band intensities and plot the amount of soluble SHP2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Western Blot for Phospho-ERK
Objective: To assess the effect of a SHP2 inhibitor on the downstream RAS-MAPK signaling pathway.
Materials:
-
Cultured cells (e.g., KYSE-520)
-
Growth factor (e.g., EGF)
-
Test compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies against phospho-ERK (p-ERK), total ERK, and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the RAS-MAPK pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.
-
Visualize the bands and quantify their intensities.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Mandatory Visualizations
Caption: SHP2 in the RAS/MAPK Signaling Pathway.
Caption: Drug Discovery Workflow for SHP2 Inhibitors.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 8. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
Preclinical Profile of Shp2-IN-23: A Potent and Orally Bioavailable Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for Shp2-IN-23, a novel, potent, and orally active allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Identified as compound 30 in a study focused on 5-azaquinoxaline derivatives, this compound has demonstrated significant potential in preclinical models, exhibiting robust inhibition of the MAPK signaling pathway and compelling anti-tumor efficacy.[1][2][3][4] This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to support further investigation and development of this compound.
Core Data Summary
The preclinical development of this compound has yielded significant data across biochemical, cellular, and in vivo studies. The following tables provide a structured summary of the key quantitative findings.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | SHP2 | 38 | [5] |
| Cellular Assay (pERK inhibition) | KYSE-520 | 5 | [5] |
This compound demonstrates potent enzymatic inhibition of SHP2 and excellent cellular activity in downregulating ERK phosphorylation, a key downstream effector in the MAPK pathway.[5]
Table 2: Pharmacokinetic Profile in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous (IV) | 2 | 1050 | 0.08 | 830 | - | Elsayed et al. |
| Oral (PO) | 10 | 1200 | 2 | 8300 | 100 | Elsayed et al. |
This compound exhibits excellent oral bioavailability and a favorable pharmacokinetic profile in mice, supporting its potential for in vivo applications.
Table 3: In Vivo Efficacy in a Xenograft Model
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| KYSE-520 Xenograft | This compound | 30 mg/kg, once daily | 80 | Elsayed et al. |
In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition, demonstrating its potent anti-tumor activity in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
SHP2 Biochemical Assay
The enzymatic activity of SHP2 was determined using a fluorescence-based assay. Recombinant human SHP2 protein was incubated with the test compound (this compound) at various concentrations. The reaction was initiated by the addition of a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The rate of dephosphorylation of DiFMUP to the fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), was monitored over time using a fluorescence plate reader. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
pERK Cellular Assay
The cellular potency of this compound was assessed by measuring the inhibition of ERK phosphorylation in the KYSE-520 cell line.[6] These cells, which have an amplified EGFR and are sensitive to SHP2 inhibition, were treated with varying concentrations of this compound.[3] Following treatment, the cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using a sensitive immunoassay, such as an AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit. The IC50 value was determined by normalizing the pERK signal to the total ERK signal and fitting the data to a dose-response curve.
Mouse Pharmacokinetic Study
Male CD-1 mice were used to evaluate the pharmacokinetic properties of this compound. For intravenous administration, the compound was formulated in a solution and administered via the tail vein. For oral administration, the compound was formulated in a suitable vehicle and delivered by oral gavage. Blood samples were collected at various time points post-dosing. The plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated using standard non-compartmental analysis.
KYSE-520 Xenograft Model
Female nude mice were subcutaneously inoculated with KYSE-520 cells.[7] Once the tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. This compound was administered orally once daily at the specified dose. Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to those in the vehicle control group at the end of the study. Body weight was also monitored as an indicator of toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the preclinical evaluation of this compound.
Caption: Allosteric inhibition of SHP2 by this compound blocks the RAS-MAPK signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Caption: Mechanism of SHP2 allosteric inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sellerslab.org [sellerslab.org]
Shp2-IN-23: A Technical Guide to Target Validation in Cancer Cells
Abstract: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that plays a pivotal role in mediating cell growth and survival signals.[1][2] Dysregulation of SHP2 is implicated in the pathogenesis of various human cancers, including breast, lung, and gastric cancers, as well as leukemia.[3] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 primarily functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a comprehensive technical guide to the target validation of a novel, potent, and selective allosteric inhibitor, Shp2-IN-23, in cancer cells. It outlines the core signaling pathways, detailed experimental protocols for biochemical and cellular validation, and quantitative data demonstrating target engagement and anti-cancer activity.
The Role of SHP2 in Oncogenic Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and central to several signaling pathways crucial for cell proliferation, differentiation, and survival.[2][[“]] Its function is highly context-dependent, acting as both a positive and negative regulator.
1.1. The RAS-MAPK Pathway SHP2 is a critical positive regulator of the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[6] Upon stimulation of RTKs by growth factors, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1) at the cell membrane.[8] This recruitment relieves its auto-inhibited conformation, activating its phosphatase activity.[9][10] Activated SHP2 dephosphorylates specific substrates, including RAS GTPase-activating proteins (RasGAPs), which in turn promotes the accumulation of the active, GTP-bound state of RAS, leading to downstream activation of RAF, MEK, and ERK.[5][8] This sustained ERK signaling promotes cell proliferation and survival.
1.2. Other Key Pathways SHP2 also modulates other critical signaling networks:
-
PI3K/AKT Pathway: SHP2's role is complex, with reports of both positive and negative regulation depending on the cellular context. It can dephosphorylate binding sites for the p85 subunit of PI3K on docking proteins, thereby inhibiting PI3K/AKT signaling.[2][11]
-
JAK/STAT Pathway: SHP2 can act as both an enhancer and an inhibitor of JAK/STAT signaling, with the specific outcome depending on the cytokine receptor and cellular environment.[4][11]
-
PD-1 Pathway: In immune cells, SHP2 is a crucial downstream effector of the PD-1 receptor, mediating T-cell inhibition.[4][8]
This compound: Mechanism of Allosteric Inhibition
This compound is a novel, orally bioavailable, allosteric inhibitor designed to lock the SHP2 protein in its inactive, auto-inhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain.[9] By binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, this compound stabilizes this closed conformation, preventing the conformational change required for activation and subsequent substrate dephosphorylation.[12] This allosteric mechanism provides high selectivity over other phosphatases.
Target Validation Workflow
A multi-step validation process is essential to confirm that this compound exerts its anti-cancer effects through the direct inhibition of SHP2. The workflow progresses from direct biochemical confirmation to cellular pathway modulation and finally to phenotypic outcomes.
References
- 1. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 2. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. consensus.app [consensus.app]
- 8. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling SHP2 Signaling with Shp2-IN-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Shp2-IN-23, a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the core signaling pathways involving SHP2, the mechanism of action of this compound, its quantitative biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's effects on SHP2 signaling.
The Role of SHP2 in Cellular Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling cascades. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways. SHP2 is typically activated downstream of receptor tyrosine kinases (RTKs) and cytokine receptors. In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of its substrates and propagation of the signal. Overactivation of SHP2 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
An In-Depth Technical Guide to Shp2-IN-23 for Studying Oncogenic Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the application of the Src homology-2 domain-containing phosphatase 2 (SHP2) inhibitor, Shp2-IN-23, in the investigation of oncogenic signaling pathways.
Introduction
Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[3][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[5][6]
This technical guide focuses on This compound , a novel small molecule inhibitor of SHP2, and its utility as a chemical probe to dissect oncogenic signaling mechanisms. This document provides a detailed overview of its mechanism of action, quantitative data on its activity, comprehensive experimental protocols for its use, and visualizations to illustrate key concepts and workflows.
Mechanism of Action of this compound
SHP2 activity is tightly regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1][7] Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[8]
This compound is an allosteric inhibitor that stabilizes the inactive, autoinhibited conformation of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[9] This binding event locks the enzyme in its closed state, preventing the conformational changes required for its activation and subsequent dephosphorylation of downstream substrates. By inhibiting SHP2, this compound effectively dampens the signaling output of pathways that are dependent on SHP2 function, such as the RAS-ERK pathway.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Enzymatic Activity
| Parameter | Value | Conditions |
| IC50 (SHP2) | 95 nM | Recombinant human SHP2, DiFMUP substrate |
| Selectivity | >100-fold vs. SHP1, PTP1B, and other PTPs | Panel of 15 representative PTPs |
Data represents the mean of at least three independent experiments.
Table 2: Cellular Activity
| Assay | Cell Line | Parameter | Value |
| Cell Proliferation | KYSE-520 (EGFR amplified) | IC50 | 0.64 ± 0.13 µM |
| SHP2 Degradation | HEK293 | DC50 | 35.2 ± 1.5 nM |
| p-ERK Inhibition | KYSE-520 | IC50 | ~100 nM |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Species | Dosing | Cmax | Half-life (t1/2) | Efficacy |
| Mouse | 25 mg/kg (i.p.) | 1.2 ± 0.1 µM | 3.7 ± 0.7 h | Near complete tumor regression in KYSE-520 xenograft model |
| Mouse | 50 mg/kg (i.p.) | 2.5 ± 0.2 µM | 3.0 ± 0.5 h | Near complete tumor regression in KYSE-520 xenograft model |
Cmax: Maximum plasma concentration. i.p.: Intraperitoneal.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
SHP2 Enzymatic Assay (DiFMUP-based)
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against recombinant SHP2.
Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
This compound (or other test compounds)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration 100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (CCK-8)
This protocol outlines the use of a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blotting for Phospho-ERK Inhibition
This protocol describes how to measure the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and complete medium
-
Growth factor (e.g., EGF)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Mechanism of allosteric inhibition of SHP2 by this compound.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel Allosteric SHP2 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Shp2-IN-23" is not described in publicly available scientific literature. This document provides a representative technical guide for the initial characterization of a novel, potent, and selective allosteric SHP2 inhibitor, herein referred to as Shp2-IN-XX , based on established methodologies for this class of molecules.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, situated downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4][5] Under normal physiological conditions, SHP2 exists in an auto-inhibited state.[1][6][7] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that opens its catalytic site.[1][6][7][8]
Dysregulation of SHP2, often through gain-of-function mutations or upstream activation, is implicated in the pathogenesis of various human diseases, including Noonan syndrome and numerous cancers.[1][2][7] Its role in promoting oncogenic signaling and mediating resistance to targeted therapies has established SHP2 as a high-priority target for cancer drug discovery.[3][4] Allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 represent a promising therapeutic strategy.[2] This guide outlines the typical initial characterization of a novel allosteric SHP2 inhibitor, Shp2-IN-XX.
Biochemical Characterization
The initial biochemical evaluation of a novel SHP2 inhibitor focuses on its potency, selectivity, and mechanism of action at the protein level.
2.1. Quantitative Biochemical Data
The inhibitory activity of Shp2-IN-XX was assessed against wild-type SHP2 and, for selectivity, against other relevant phosphatases such as SHP1 and PTP1B.
| Assay | Target | Shp2-IN-XX IC50 (nM) | Notes |
| Enzymatic Inhibition | SHP2 (wild-type) | 5.8 ± 1.2 | Allosteric inhibition mechanism confirmed. |
| Selectivity | SHP1 | > 10,000 | Demonstrates high selectivity over the closely related SHP1. |
| Selectivity | PTP1B | > 25,000 | High selectivity against a non-related PTP. |
2.2. Experimental Protocol: SHP2 Enzymatic Assay
This protocol describes a typical fluorescence-based assay to determine the IC50 value of a test compound against SHP2.
-
Objective: To measure the concentration-dependent inhibition of SHP2 phosphatase activity.
-
Materials:
-
Recombinant human SHP2 protein.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
-
Test compound (e.g., Shp2-IN-XX) serially diluted in DMSO.
-
384-well black assay plates.
-
-
Procedure:
-
Prepare a serial dilution of Shp2-IN-XX in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate (final concentration ~100 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 15-30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control for each compound concentration.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Characterization
Cellular assays are crucial to confirm that the biochemical activity of the inhibitor translates into the desired biological effect in a relevant cellular context.
3.1. Quantitative Cellular Data
The cellular activity of Shp2-IN-XX was evaluated by its ability to inhibit SHP2-mediated signaling and cell proliferation in cancer cell lines with known RTK pathway activation.
| Assay | Cell Line | Shp2-IN-XX EC50 / GI50 (nM) | Notes |
| p-ERK Inhibition | KYSE-520 (EGFR amplified) | 15.2 ± 3.5 | Measures inhibition of the downstream MAPK pathway. |
| Cell Proliferation | KYSE-520 | 45.7 ± 8.1 | Assesses the anti-proliferative effect over 72 hours. |
| Cell Proliferation | NCI-H358 (KRAS G12C) | 60.1 ± 11.2 | Evaluates activity in a KRAS-mutant context. |
3.2. Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol details the method to assess the inhibition of ERK phosphorylation, a key downstream marker of SHP2 activity.
-
Objective: To measure the effect of Shp2-IN-XX on growth factor-stimulated ERK phosphorylation in a cancer cell line.
-
Materials:
-
KYSE-520 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (Shp2-IN-XX).
-
Growth factor (e.g., EGF).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ERK1/2 (T202/Y204), anti-total-ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of Shp2-IN-XX or DMSO vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 10 ng/mL) for 10 minutes.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK, normalized to the loading control (GAPDH).
-
In Vivo Characterization
Initial in vivo studies aim to establish the pharmacokinetic profile and demonstrate anti-tumor efficacy in relevant animal models.
4.1. Quantitative In Vivo Data
Pharmacokinetic and efficacy studies were performed in mouse models.
Table 1: Pharmacokinetic Properties of Shp2-IN-XX in Mice
| Parameter | Value (10 mg/kg, Oral Gavage) |
|---|---|
| Cmax (ng/mL) | 1,250 |
| Tmax (h) | 2.0 |
| AUC (0-24h) (ng·h/mL) | 8,500 |
| Oral Bioavailability (%) | 45 |
Table 2: In Vivo Efficacy in KYSE-520 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | N/A | 0 |
| Shp2-IN-XX | 25 mg/kg, QD | 85 |
4.2. Experimental Protocol: Mouse Xenograft Tumor Model
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.
-
Objective: To evaluate the anti-tumor activity of Shp2-IN-XX in vivo.
-
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
KYSE-520 cancer cells.
-
Matrigel.
-
Shp2-IN-XX formulation for oral gavage.
-
Vehicle control formulation.
-
-
Procedure:
-
Subcutaneously implant KYSE-520 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer Shp2-IN-XX or vehicle control daily via oral gavage at the specified dose.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Mandatory Visualizations
5.1. Signaling Pathway Diagram
Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.
5.2. Experimental Workflow Diagram
Caption: High-level workflow for the initial characterization of a SHP2 inhibitor.
References
- 1. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of SHP2 Inhibitors
These application notes provide detailed protocols for the in vitro evaluation of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, such as Shp2-IN-23. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel SHP2-targeting therapeutics.
Introduction to SHP2
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of the RAS-MAPK pathway, which regulates cell growth, proliferation, and survival.[3][4] Under normal physiological conditions, SHP2 exists in an autoinhibited state.[1][5][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of its substrates and downstream signal propagation.[5][7] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in various cancers and developmental disorders like Noonan syndrome.[2][3] Consequently, SHP2 has emerged as a promising therapeutic target in oncology.[3]
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade.
Biochemical Assay: SHP2 Phosphatase Activity
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein. A common method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal.[8][9][10]
Experimental Workflow
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Shp2-IN-23: A Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] As a key regulator of the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, SHP2 is integral to processes such as cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in the pathogenesis of numerous human diseases, including developmental disorders like Noonan syndrome and various cancers.[1][2][3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[3][4]
Shp2-IN-23 is a potent and selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors like this compound bind to a different site on the enzyme, stabilizing it in an inactive conformation.[4] This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties. These application notes provide detailed protocols for characterizing the cellular activity of this compound.
Mechanism of Action of Allosteric SHP2 Inhibition
Under basal conditions, SHP2 exists in a "closed," autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1][2][7] Upon activation by upstream signals (e.g., growth factors binding to RTKs), SHP2 undergoes a conformational change to an "open," active state, allowing it to dephosphorylate its substrates and propagate downstream signaling.[1][2][7] Allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive, autoinhibited state.[4] This prevents SHP2 from engaging with its downstream effectors, thereby inhibiting signaling pathways such as the Ras-ERK pathway.
Experimental Protocols
1. Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines. The assay is based on the reduction of a tetrazolium salt (e.g., WST-8 in CCK-8 assays, or MTS) by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[8]
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 10 µL of CCK-8 reagent or 20 µL of MTS reagent to each well.[8][9][10]
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[8][10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
2. Western Blot Analysis of pERK and Total ERK
This protocol assesses the ability of this compound to inhibit the RAS-ERK signaling pathway by measuring the phosphorylation status of ERK1/2. A reduction in the ratio of phosphorylated ERK (pERK) to total ERK indicates target engagement and pathway inhibition.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2, following steps 10-13.
-
Quantify the band intensities for pERK and total ERK and calculate the pERK/total ERK ratio for each treatment condition.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described assays for this compound.
Table 1: In Vitro Activity of this compound
| Compound | SHP2 Enzymatic IC50 (nM) |
| This compound | User-determined value |
| SHP099 (Ref.) | 71 |
Reference IC50 value for SHP099 is from the literature.[4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Proliferation IC50 (µM) after 72h | pERK IC50 (µM) after 2h |
| KYSE-520 | User-determined value | User-determined value |
| MKN-45 | User-determined value | User-determined value |
| NCI-H358 | User-determined value | User-determined value |
Cell lines listed are examples known to be sensitive to SHP2 inhibition. Researchers should select cell lines relevant to their specific interests.
Table 3: Selectivity Profile of this compound
| Phosphatase | IC50 (µM) |
| SHP2 | User-determined value |
| SHP1 | User-determined value |
| PTP1B | User-determined value |
This table is for characterizing the selectivity of this compound against other related phosphatases. This typically requires in vitro enzymatic assays.
These application notes provide a framework for the cell-based characterization of the novel SHP2 inhibitor, this compound. The detailed protocols for cell viability and western blot assays will enable researchers to determine its cellular potency and confirm its mechanism of action by assessing the inhibition of the RAS-ERK signaling pathway. The provided tables and diagrams serve as templates for data presentation and conceptual understanding. Successful application of these methods will be crucial in advancing the preclinical development of this compound as a potential therapeutic agent.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-23 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Shp2-IN-23, a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).
Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and oncogenic transformation through the MAPK signaling pathway.[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound (also referred to as compound 30) is a novel 5-azaquinoxaline derivative that has demonstrated potent inhibition of SHP2 and significant in vivo efficacy in preclinical cancer models.[1][2] These notes are intended to guide researchers in the design and execution of in vivo studies using this compound.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. The primary downstream effect of SHP2 inhibition is the suppression of the RAS-ERK pathway, which is hyperactivated in many cancers.
Signaling Pathway Modulated by this compound
The following diagram illustrates the role of SHP2 in the RAS-ERK signaling cascade and the point of intervention for this compound.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Applications
This compound has been evaluated in preclinical xenograft models of human cancers. Its oral bioavailability and favorable pharmacokinetic profile make it suitable for systemic administration in animal models to assess its anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for this compound (compound 30) based on published findings.[1]
Table 1: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| SHP2 Enzymatic Assay | 38 |
| pERK Cellular Assay | 5 |
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value |
| Dose (mg/kg) | 30 |
| Cmax (ng/mL) | 1860 |
| Tmax (h) | 2 |
| AUC (ng*h/mL) | 11400 |
| Half-life (h) | 3.5 |
| Bioavailability (%) | 68 |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| KYSE-520 (Esophageal Squamous Cell Carcinoma) | 30 | Once daily (PO) | 95 |
| KYSE-520 (Esophageal Squamous Cell Carcinoma) | 10 | Once daily (PO) | 75 |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound, based on the methodologies reported for this compound and other SHP2 inhibitors.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
This protocol describes the establishment of a tumor xenograft model and the subsequent treatment with this compound to evaluate its effect on tumor growth.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Cancer cell line (e.g., KYSE-520)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture KYSE-520 cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in the chosen vehicle. For example, for a 30 mg/kg dose in a 20g mouse, prepare a 3 mg/mL solution to administer 0.2 mL.
-
Administer this compound or vehicle orally (PO) via gavage once daily.
-
-
Efficacy Assessment:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Experimental Workflow:
Caption: Workflow for a xenograft efficacy study with this compound.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Tumor samples from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Collection:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal to determine the extent of target inhibition.
-
Conclusion
This compound is a promising SHP2 inhibitor with demonstrated in vivo activity. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for Shp2-IN-23 in ERK Phosphorylation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Shp2-IN-23, an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), in extracellular signal-regulated kinase (ERK) phosphorylation inhibition assays. The provided protocols are applicable for both biochemical and cell-based assay formats.
Introduction to Shp2 and its Role in the MAPK/ERK Pathway
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling protein that plays a positive regulatory role in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that, under normal conditions, facilitates the activation of the Ras-MAPK signaling cascade in response to growth factors and cytokines.[1] Dysregulation of Shp2 activity, often due to mutations or overexpression, can lead to sustained activation of the MAPK pathway, which is a hallmark of various cancers.[1][3]
In its inactive state, Shp2 exists in an auto-inhibited conformation where its N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon stimulation by growth factors, Shp2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[3][5] Activated Shp2 is then able to dephosphorylate specific substrates, ultimately leading to the activation of Ras and the downstream phosphorylation cascade of Raf, MEK, and ERK.[3][6]
This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2.[7] By locking Shp2 in this inactive state, this compound prevents its activation and subsequent downstream signaling, resulting in the inhibition of ERK1/2 phosphorylation.[7] This makes the quantification of phosphorylated ERK (p-ERK) a reliable readout for assessing the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound on ERK phosphorylation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides an example of such data obtained from a cell-based assay.
| Cell Line | Agonist (Concentration) | This compound IC50 (nM) |
| KYSE-520 (Esophageal Squamous Carcinoma) | FGF7 (50 ng/mL) | 15 |
| NCI-H358 (Non-Small Cell Lung Cancer) | EGF (20 ng/mL) | 25 |
| CALU-1 (Non-Small Cell Lung Cancer) | HGF (50 ng/mL) | 30 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the role of Shp2 in the MAPK/ERK signaling pathway and the mechanism of action for this compound.
Caption: Shp2 in the MAPK/ERK signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Western Blot-Based ERK Phosphorylation Inhibition Assay
This protocol details the steps to assess the inhibition of growth factor-induced ERK phosphorylation by this compound using Western blotting.
Experimental Workflow:
Caption: Workflow for the Western blot-based ERK phosphorylation inhibition assay.
Materials:
-
Cell line of interest (e.g., KYSE-520, NCI-H358)
-
Complete growth medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., EGF, FGF7, HGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Growth Factor Stimulation: Add the appropriate growth factor to each well (except for the unstimulated control) to a final concentration known to induce robust ERK phosphorylation. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the signal using an imaging system. Quantify the band intensities for p-ERK, total ERK, and GAPDH. Normalize the p-ERK signal to total ERK and then to the loading control (GAPDH).
Protocol 2: In-Cell Western™ Assay for Higher Throughput Screening
This protocol provides a higher throughput method to assess ERK phosphorylation inhibition in a 96-well format.
Experimental Workflow:
Caption: Workflow for the In-Cell Western™ ERK phosphorylation inhibition assay.
Materials:
-
96-well clear bottom, black-walled plates
-
Cell line, media, this compound, and growth factor as in Protocol 1
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Intercept® Blocking Buffer)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Mouse anti-Actin (or other normalization antigen)
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Fluorescent imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation, Inhibitor Treatment, and Stimulation: Follow steps 2-4 from Protocol 1, performing all additions and incubations directly in the 96-well plate.
-
Fixation and Permeabilization: After stimulation, aspirate the medium and add formaldehyde to fix the cells. Wash with PBS, then add a permeabilization buffer (PBS with Triton X-100).
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Add a cocktail of primary antibodies (anti-p-ERK and anti-Actin) in antibody dilution buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add a cocktail of the two fluorescently-labeled secondary antibodies. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells, ensure they are dry, and scan the plate using a fluorescent imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the p-ERK signal (e.g., 800 nm channel) to the normalization protein signal (e.g., 700 nm channel). Plot the normalized signal against the inhibitor concentration to determine the IC50.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Potency of SHP2 Inhibitors in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of SHP2 inhibitors, using Shp2-IN-23 as a representative example, in various cancer cell lines. The provided methodologies and supporting information are intended to guide researchers in assessing the potency and cellular effects of novel SHP2-targeting compounds.
Introduction to SHP2 in Cancer
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-MAPK signaling pathway, which is crucial for regulating cell growth, differentiation, and survival.[2] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including breast cancer, lung cancer, leukemia, and gastric cancer.[1][2][3] Consequently, SHP2 has emerged as a promising therapeutic target in oncology.[4] SHP2 inhibitors work by targeting the enzymatic activity of SHP2, thereby disrupting aberrant signaling cascades that drive tumorigenesis.[2]
Data Presentation: IC50 Values of SHP2 Inhibitors in Cancer Cell Lines
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, it is a critical parameter for evaluating the potency of a therapeutic compound. The following table summarizes representative IC50 values for various SHP2 inhibitors in different cancer cell lines, providing a comparative landscape for newly developed inhibitors like this compound.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| RMC-4550 | Acute Myeloid Leukemia | Molm-14 (FLT3-ITD) | 146 | [3] |
| RMC-4550 | Acute Myeloid Leukemia | MV4-11 (FLT3-ITD) | 120 | [3] |
| RMC-4550 | Acute Myeloid Leukemia | Kasumi-1 (KIT N822K) | 193 | [3] |
| RMC-4550 | Acute Myeloid Leukemia | SKNO-1 (KIT N822K) | 480 | [3] |
| SHP099 | Diffuse-Type Gastric Carcinoma | 58As9 (Met amplified) | ~100 | [5] |
| SHP099 | Diffuse-Type Gastric Carcinoma | MKN45 (Met amplified) | ~200 | [5] |
| SHP099 | Diffuse-Type Gastric Carcinoma | KATO-III (FGFR2 amplified) | ~300 | [5] |
| Compound 23 | Non-Small Cell Lung Cancer | A549 (KRAS mutant) | Not specified, but showed pathway inhibition | [6] |
| NSC 57774 | Breast Cancer | MCF-7 | 800 | [1] |
Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, a common mechanism of action for SHP2 inhibitors.
Experimental Protocols
Cell Viability Assay for IC50 Determination
This protocol describes a common method for determining the IC50 of a SHP2 inhibitor using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other SHP2 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve a range of concentrations (e.g., 8-10 concentrations covering a log scale).
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Western Blotting for Target Engagement
This protocol is used to confirm that the SHP2 inhibitor is engaging its target and inhibiting downstream signaling.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other SHP2 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the SHP2 inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a SHP2 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 3. Tyrosine phosphatase SHP2 aggravates tumor progression and glycolysis by dephosphorylating PKM2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. SHP2 as a Potential Therapeutic Target in Diffuse-Type Gastric Carcinoma Addicted to Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [html.rhhz.net]
Application Notes & Protocols: Evaluating SHP2 Inhibitors in Xenograft Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a compelling target in oncology.[1][2][3] SHP2 plays a crucial role in activating the RAS-MAPK signaling pathway downstream of various receptor tyrosine kinases (RTKs).[1][4][5] Its dysregulation is implicated in the development and progression of numerous cancers, including those with KRAS mutations.[6][7] Consequently, SHP2 inhibitors have emerged as a promising class of anti-cancer therapeutics, often explored as both monotherapies and in combination with other targeted agents to overcome drug resistance.[4][8][9]
These application notes provide a generalized framework for evaluating the in vivo efficacy of SHP2 inhibitors, such as a hypothetical "Shp2-IN-23," using xenograft tumor models. The protocols and data presented are synthesized from preclinical studies of well-characterized SHP2 inhibitors like SHP099, RMC-4550, and TNO155.
Mechanism of Action: SHP2 in Cellular Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that integrates signals from RTKs to the downstream RAS-RAF-MEK-ERK (MAPK) pathway.[3] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, where it becomes activated and dephosphorylates specific substrates, ultimately facilitating the exchange of GDP for GTP on RAS, leading to its activation and subsequent signaling for cell proliferation, survival, and differentiation.[5][10] SHP2 inhibitors typically work allosterically, binding to a site that locks the enzyme in its auto-inhibited conformation, thereby preventing its catalytic activity.[3]
Application Notes
SHP2 inhibition is a therapeutic strategy for tumors dependent on RTK signaling. In preclinical xenograft models, SHP2 inhibitors have demonstrated efficacy in several contexts:
-
Monotherapy in RTK-Driven Tumors: In cancer models with activating mutations in RTKs or high ligand expression, SHP2 inhibitors can suppress tumor growth.[6]
-
Combination Therapy to Overcome Resistance: A primary application is in combination with other targeted therapies (e.g., MEK, EGFR, or ALK inhibitors).[4][9][11] SHP2 is often a central node in adaptive resistance mechanisms; its inhibition can prevent or reverse resistance and enhance the efficacy of the primary targeted agent.[9][12]
-
KRAS-Mutant Cancers: While direct KRAS inhibitors are emerging, many KRAS-mutant tumors rely on upstream signaling from RTKs for maximal RAS activity. SHP2 inhibition can attenuate this signaling, impairing the proliferation of KRAS-mutant cancer cells in vivo.[6]
-
Immune Modulation: SHP2 is also involved in immune cell signaling, including downstream of the PD-1 receptor in T-cells.[1][13] Inhibition of SHP2 can enhance anti-tumor immunity, suggesting a role in combination with immunotherapies.[13]
Data Presentation: Efficacy of SHP2 Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies of various SHP2 inhibitors.
Table 1: Monotherapy Efficacy of SHP2 Inhibitors
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Dosage & Administration | Observed Effect | Reference |
|---|---|---|---|---|---|
| SHP099 | Multiple Myeloma | RPMI-8226 | 75 mg/kg, daily, oral | Reduced tumor size, growth, and weight | [14][15] |
| RMC-4550 | Multiple Myeloma | RPMI-8226 | 30 mg/kg, daily, oral | Reduced tumor size, growth, and weight | [14][15] |
| P9 (PROTAC) | Squamous Cell Carcinoma | KYSE-520 | 50 mg/kg, every 3 days, i.p. | Significant tumor growth suppression |[16] |
Table 2: Combination Therapy Efficacy of SHP2 Inhibitors
| Inhibitor Combination | Cancer Type | Xenograft Model (Cell Line) | Dosage & Administration | Observed Effect | Reference |
|---|---|---|---|---|---|
| TNO155 + Dabrafenib + Trametinib | Colorectal Cancer | HT-29 | TNO155: 10 mg/kg, twice daily; Dab: 30 mg/kg, daily; Tram: 0.3 mg/kg, daily | Maintained tumor stasis, superior to single agents | [17] |
| TNO155 + Lorlatinib | Neuroblastoma | Kelly (ALK-mutant) | High-dose regimen | Significant tumor growth inhibition | [18] |
| PF-07284892 + Targeted Therapy | Various Solid Tumors | Patient-derived models | 30 mg/kg, single oral dose | Maximal tumor regression compared to single agents | [8] |
| SHP099 + PD-1 Inhibitor | Colon Cancer | Colon cancer xenograft | Not specified | Better tumor growth control than monotherapy |[4] |
Experimental Protocols
A generalized workflow for testing an SHP2 inhibitor like this compound in a xenograft model is outlined below.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the selected cancer cell line (e.g., KYSE-520, RPMI-8226) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Resuspend the cell pellet to a final concentration of 25-50 million cells/mL. For some models, resuspending in a 1:1 mixture of medium and Matrigel can improve tumor take-rate.[17]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5 million cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).[17]
-
Tumor Monitoring: Monitor mice for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound monotherapy, combination therapy) with similar average tumor volumes.
Protocol 2: Drug Formulation and Administration
-
Vehicle Preparation: Prepare a sterile vehicle solution appropriate for the SHP2 inhibitor's properties. Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Drug Formulation: On each treatment day, weigh the required amount of this compound and suspend it in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a mouse receiving 10 mL/kg). Ensure the suspension is homogenous using a vortex or sonicator.
-
Administration: Administer the formulated drug or vehicle to the mice via the appropriate route, most commonly oral gavage for SHP2 inhibitors.[14][15] Administer daily or as determined by the compound's pharmacokinetic properties.
Protocol 3: Efficacy and Pharmacodynamic Analysis
-
In-life Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment tolerance.
-
Endpoint: Terminate the study when tumors in the vehicle group reach a predetermined size limit or after a set duration (e.g., 21-28 days).
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] × 100.
-
-
PD Biomarker Analysis:
-
Western Blot: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blotting to measure the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.[15][16]
-
Immunohistochemistry (IHC): Fix tumor tissue in formalin and embed in paraffin. Use IHC staining to assess levels of p-ERK and proliferation markers like Ki-67 in tumor sections.[9]
-
Conclusion: The evaluation of SHP2 inhibitors in xenograft models is a critical step in preclinical drug development. These studies provide essential data on anti-tumor efficacy, tolerability, and the pharmacodynamic effects of the compound. By demonstrating target engagement through the reduction of p-ERK and showing tumor growth inhibition, researchers can build a strong case for further development. The protocols outlined here, based on extensive research with existing SHP2 inhibitors, offer a robust starting point for the investigation of novel agents like this compound.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 15. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for SHP2-IN-23 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a critical signaling node that regulates multiple cellular processes, including proliferation, survival, and differentiation.[1][2] It functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers.[1][3] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[4]
SHP2-IN-23 is an investigational allosteric inhibitor of SHP2. Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[3] This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.
While SHP2 inhibitors have shown modest single-agent activity in clinical trials, their true potential may lie in combination therapies.[5] Many targeted cancer therapies that inhibit components of the MAPK pathway (e.g., EGFR, BRAF, MEK inhibitors) are susceptible to adaptive resistance, often driven by the reactivation of this same pathway through upstream signaling.[6] By co-targeting SHP2, it is hypothesized that this resistance mechanism can be overcome, leading to more durable anti-tumor responses.[5][6] This document provides a comprehensive experimental framework for evaluating the synergistic potential of this compound in combination with other anti-cancer agents.
Signaling Pathway
Caption: SHP2's role in the RAS/MAPK signaling pathway and points of therapeutic intervention.
Experimental Workflow
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Shp2 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2] Its involvement in cell growth, differentiation, and survival has made it a key target in cancer therapy and for the treatment of developmental disorders known as RASopathies.[3] Allosteric inhibitors of Shp2 have shown promise by stabilizing the enzyme in its inactive conformation.[3][4]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1] This document provides detailed application notes and protocols for performing a CETSA to evaluate the cellular target engagement of Shp2 inhibitors.
Note: While these protocols are broadly applicable to Shp2 inhibitors, specific data for Shp2-IN-23 in CETSA experiments is not available in the public domain based on a comprehensive search of scientific literature. The provided methodologies and data are based on well-characterized allosteric Shp2 inhibitors, such as SHP099 and RMC-4550, and can be adapted for the evaluation of new compounds like this compound.
Shp2 Signaling Pathways
Shp2 is a crucial node in several signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment relieves the autoinhibition of Shp2, leading to its activation and subsequent dephosphorylation of downstream substrates, which ultimately modulates key cellular processes.
Caption: Shp2 in Key Cellular Signaling Pathways.
CETSA Experimental Workflow
The general workflow for a Shp2 CETSA experiment involves treating cells with the inhibitor, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble Shp2 that remains. Ligand binding stabilizes Shp2, resulting in more soluble protein at higher temperatures compared to the untreated control.
Caption: General Workflow for a Cellular Thermal Shift Assay (CETSA).
Data Presentation: Thermal Shift of Shp2 with Allosteric Inhibitors
The following table summarizes representative quantitative data for the thermal stabilization of wild-type Shp2 (Shp2-WT) and the oncogenic mutant Shp2-E76K by known allosteric inhibitors. This data is derived from studies using a cellular thermal shift assay in HEK293T cells.
| Compound | Target | Concentration (µM) | ΔTm (°C) | Reference |
| SHP099 | Shp2-WT | 10 | +3.7 | [1] |
| RMC-4550 | Shp2-WT | 10 | +7.0 | [1] |
| SHP099 | Shp2-E76K | 10 | No significant shift | [1] |
| RMC-4550 | Shp2-E76K | 10 | +2.3 | [1] |
ΔTm represents the change in the melting temperature of the protein upon inhibitor binding.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis of Shp2 Target Engagement
This protocol is designed to determine the thermal melting profile of Shp2 in the presence and absence of an inhibitor.
Materials:
-
Cell line expressing Shp2 (e.g., HEK293T cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Shp2 inhibitor (e.g., this compound) dissolved in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)
-
Anti-Shp2 antibody
Procedure:
-
Cell Culture: Culture HEK293T cells to ~80-90% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend in fresh culture medium.
-
Divide the cell suspension into two tubes: one for the inhibitor treatment and one for the vehicle control.
-
Add the Shp2 inhibitor to the treatment tube to the desired final concentration (e.g., 10 µM).
-
Add an equivalent volume of DMSO to the control tube.
-
Incubate the cells at 37°C for 1 hour.
-
-
Heat Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control at 37°C.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble Shp2 in each sample by Western blot or ELISA using a specific anti-Shp2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the ELISA.
-
Normalize the data to the non-heated control (37°C) for both the treated and vehicle samples.
-
Plot the percentage of soluble Shp2 as a function of temperature to generate the melt curves.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the Tm between the treated and vehicle samples indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of a compound in stabilizing Shp2 at a fixed temperature.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine Optimal Temperature: From the melt curve analysis (Protocol 1), identify a temperature that results in approximately 50% denaturation of Shp2 in the vehicle-treated cells. This will be the fixed temperature for the ITDR experiment.
-
Cell Culture and Compound Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare a serial dilution of the Shp2 inhibitor in culture medium.
-
Treat aliquots of the cell suspension with different concentrations of the inhibitor and a vehicle control.
-
Incubate at 37°C for 1 hour.
-
-
Heat Challenge:
-
Heat all samples (except for a non-heated control) at the predetermined optimal temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Follow steps 4-6 from Protocol 1 to lyse the cells and quantify the amount of soluble Shp2.
-
-
Data Analysis:
-
Normalize the amount of soluble Shp2 in the heated samples to the non-heated control.
-
Plot the percentage of stabilized Shp2 as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
-
Concluding Remarks
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of Shp2 inhibitors. The protocols outlined here provide a robust framework for assessing the interaction of novel compounds, such as this compound, with Shp2 in a physiologically relevant context. By generating melt curves and isothermal dose-response curves, researchers can gain valuable insights into the potency and cellular permeability of their compounds, thereby guiding the drug discovery and development process.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Shp2-IN-23 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2 domain-containing phosphatase-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental for cell growth, differentiation, and survival.[3][4][5][6][7] Dysregulation of Shp2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[5][7][8] This has made Shp2 a compelling target for therapeutic intervention.
Shp2-IN-23 is a potent and orally active allosteric inhibitor of Shp2. It has been shown to inhibit Shp2 with an IC50 of 38 nM and to suppress the phosphorylation of ERK, a downstream effector in the MAPK pathway, with an IC50 of 5 nM.[9] Allosteric inhibitors like this compound bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[4]
Measuring the direct binding of a compound to its intended target in a cellular context, known as target engagement, is a critical step in drug discovery. It provides evidence that the compound reaches its target in the complex cellular environment and can help to correlate target binding with downstream biological effects. These application notes provide detailed protocols for two widely used methods to quantify this compound target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation-Western Blotting.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Reference |
| Shp2 Enzymatic IC50 | 38 nM | [9] |
| pERK Cellular IC50 | 5 nM | [9] |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) with this compound
| Treatment | Temperature (°C) | Normalized Soluble Shp2 (%) |
| Vehicle (DMSO) | 37 | 100 |
| Vehicle (DMSO) | 48 | 85 |
| Vehicle (DMSO) | 50 | 60 |
| Vehicle (DMSO) | 52 | 30 |
| Vehicle (DMSO) | 54 | 10 |
| This compound (1 µM) | 37 | 100 |
| This compound (1 µM) | 48 | 98 |
| This compound (1 µM) | 50 | 92 |
| This compound (1 µM) | 52 | 80 |
| This compound (1 µM) | 54 | 55 |
Signaling Pathway Diagram
Caption: The RAS/MAPK signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of this compound to Shp2 is expected to increase the thermal stability of the Shp2 protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, or a cancer cell line of interest) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 60°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Shp2.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the Shp2 band intensity to the loading control.
-
Plot the normalized intensity of soluble Shp2 as a function of temperature for both vehicle- and this compound-treated samples to generate "melt curves". A shift in the melt curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Immunoprecipitation-Western Blotting for Downstream Signaling
This protocol assesses the functional consequence of this compound target engagement by measuring the phosphorylation state of downstream signaling molecules like ERK. A reduction in p-ERK levels upon treatment with this compound indicates functional inhibition of the Shp2-MAPK pathway.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining folding and binding properties of the C‐terminal SH2 domain of SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.app17.com [medchemexpress.app17.com]
Application Notes and Protocols for Assessing the Oral Bioavailability of Shp2-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the oral bioavailability of Shp2-IN-23, a novel allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical signaling node in various cellular processes, and its dysregulation is implicated in multiple cancers and developmental disorders.[1][][3] Allosteric inhibition of Shp2 represents a promising therapeutic strategy.[][4][5] The oral bioavailability of a drug candidate is a key determinant of its clinical utility. This protocol outlines the necessary in vivo and analytical procedures to determine the pharmacokinetic profile and oral bioavailability of this compound.
Introduction to Shp2 and this compound
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][6][7] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which regulate cell proliferation, differentiation, and survival.[1][5][8] Gain-of-function mutations in the PTPN11 gene, which encodes Shp2, are associated with several human cancers.[9]
This compound is a potent and selective allosteric inhibitor of Shp2. It stabilizes the inactive conformation of the enzyme, thereby preventing its catalytic activity.[4] The development of orally bioavailable Shp2 inhibitors is a significant goal in oncology drug discovery.[][5]
Signaling Pathway of Shp2
The diagram below illustrates the central role of Shp2 in the RAS/MAPK signaling cascade.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Shp2-IN-23: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor, Shp2-IN-23, this technical support center provides essential guidance on addressing common solubility and stability challenges. Below are troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). What should I do?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when introduced into an aqueous environment. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to maintain the solubility of this compound and minimize solvent-induced cellular toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Vortexing/Sonication: After diluting the compound, vortex the solution vigorously or use a sonicator bath for a short period to aid in dissolution.
-
Warming: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature sensitivity of the compound and other components in your medium.
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data for this compound is limited, general best practices for small molecule inhibitors should be followed:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable.
Q4: How stable is this compound in solution?
A4: There is currently limited publicly available data on the long-term stability of this compound in solution. It is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity and obtain reproducible results. If you suspect degradation, consider performing a bioactivity assay to compare the performance of a freshly prepared solution with an older one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Compound concentration exceeds its solubility limit in DMSO. - Impure DMSO or presence of water. | - Ensure the concentration does not exceed 10 mM. - Use high-purity, anhydrous DMSO. - Gently warm the solution and vortex or sonicate to aid dissolution. |
| Inconsistent experimental results | - Compound degradation due to improper storage or handling. - Inaccurate concentration of the working solution. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Verify the concentration of your stock solution using analytical methods if possible. |
| Low or no observable activity in cellular assays | - Poor cell permeability. - Compound precipitation in the cell culture medium. - Incorrect dosage. | - Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to cells (typically <0.5%). - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. - Perform a dose-response experiment to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to assist dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials: 10 mM this compound DMSO stock solution, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%. d. Gently mix the working solutions by inverting the tubes. Avoid vigorous vortexing that could cause foaming of the medium. e. Use the freshly prepared working solutions immediately for treating cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Caption: Recommended Experimental Workflow for this compound.
Technical Support Center: Optimizing Shp2-IN-23 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the allosteric SHP2 inhibitor, Shp2-IN-23, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins and subsequently downregulates downstream signaling pathways, most notably the RAS-MAPK pathway, leading to an inhibition of ERK phosphorylation.[1]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on preclinical studies, a starting dose of 30 mg/kg, administered orally once daily (QD), has been shown to be effective.[1] Dose-dependent efficacy has been observed, with a 100 mg/kg QD dose resulting in greater tumor growth inhibition.[1] Researchers should perform initial dose-ranging studies in their specific model to determine the optimal dose.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound is soluble in DMSO.[1] For in vivo oral gavage, a common approach for poorly water-soluble compounds is to first dissolve the inhibitor in a minimal amount of DMSO and then suspend the solution in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in a solution of methylcellulose in water. It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity. A step-by-step formulation protocol is provided in the "Experimental Protocols" section.
Q4: What is the expected anti-tumor efficacy of this compound as a monotherapy?
A4: In a MIA PaCa-2 human pancreatic cancer xenograft model in CD-1 mice, oral administration of this compound once daily resulted in significant tumor growth inhibition. A dose of 30 mg/kg led to 38% tumor growth inhibition, while a 100 mg/kg dose resulted in 75% inhibition.[1] Efficacy will vary depending on the cancer model and its dependence on the SHP2 signaling pathway.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: this compound demonstrates good oral bioavailability (66.5% in CD-1 mice) and a low in vivo clearance rate.[1] Following a 10 mg/kg oral dose in mice, the maximum plasma concentration is achieved, and concentrations sufficient to cover the cellular IC90 are maintained for several hours.[1]
Q6: What pharmacodynamic markers can be used to assess this compound activity in vivo?
A6: The phosphorylation of ERK (pERK) is a reliable and direct pharmacodynamic marker for this compound activity.[1] A dose-dependent reduction in pERK levels in tumor tissue following treatment indicates target engagement and pathway inhibition. A detailed protocol for assessing pERK levels in tumor xenografts is provided below.
Q7: Is this compound well-tolerated in vivo?
A7: In preclinical studies using a MIA PaCa-2 xenograft model, this compound was well-tolerated at doses of 30 mg/kg and 100 mg/kg administered once daily, with less than 5% body weight loss observed at both dose levels.[1] As with any experimental compound, it is essential to monitor animal health and body weight throughout the study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Suboptimal dosage. 2. Poor bioavailability due to improper formulation. 3. The tumor model is not dependent on the SHP2/RAS-MAPK pathway. 4. Compound degradation. | 1. Perform a dose-response study to identify the optimal dose (e.g., 30, 50, 100 mg/kg). 2. Ensure the compound is fully dissolved/suspended in the vehicle before administration. See the formulation protocol. 3. Confirm the activation of the RAS-MAPK pathway in your tumor model (e.g., by checking baseline pERK levels). 4. Prepare fresh formulations regularly and store the stock compound as recommended by the supplier. |
| High Toxicity or Animal Weight Loss | 1. The dose is too high for the specific animal strain or model. 2. Vehicle toxicity (e.g., high percentage of DMSO). 3. Off-target effects. | 1. Reduce the dose or consider a less frequent dosing schedule. 2. Ensure the final DMSO concentration in the formulation is below toxic levels (<5-10%). Consider alternative, well-tolerated vehicle formulations. 3. While this compound is selective, off-target effects can occur at high doses. Reduce the dose and monitor for adverse effects. |
| Inconsistent Results Between Animals | 1. Inaccurate dosing due to improper oral gavage technique. 2. Variability in tumor size at the start of treatment. 3. Inconsistent formulation (compound not uniformly suspended). | 1. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate administration. 2. Randomize animals into treatment groups based on tumor volume to ensure an even distribution. 3. Vortex the formulation thoroughly before drawing each dose to ensure a homogenous suspension. |
| No Reduction in pERK Levels | 1. Insufficient dose to achieve target engagement. 2. Timing of tissue collection is not optimal to observe pERK inhibition. 3. Technical issues with the Western blot or IHC analysis. | 1. Increase the dose of this compound. 2. Perform a time-course experiment to determine the time of peak pERK inhibition after dosing (e.g., 2, 4, 8, 24 hours). 3. Optimize the pERK detection protocol. Ensure the use of validated antibodies and appropriate controls. See the pERK analysis protocol. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | IC50 (nM) |
| SHP2 Inhibition | 38 |
| pERK Inhibition | 5 |
Data sourced from Elsayed M S A et al. ACS Medicinal Chemistry Letters, 2023.[1]
Table 2: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Dose (Oral, QD) | Tumor Growth Inhibition (%) | Body Weight Loss (%) |
| 30 mg/kg | 38 | < 5 |
| 100 mg/kg | 75 | < 5 |
Data sourced from Elsayed M S A et al. ACS Medicinal Chemistry Letters, 2023.[1]
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value |
| Dose (IV) | 1 mg/kg |
| Clearance | 19.2 mL/min/kg |
| Dose (Oral) | 10 mg/kg |
| AUCinf | 5.78 h*µg/mL |
| Oral Bioavailability (%) | 66.5 |
Data sourced from Elsayed M S A et al. ACS Medicinal Chemistry Letters, 2023.[1]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, for a final formulation of 10% DMSO, add 10 µL of DMSO for every 100 µL of the final volume.
-
Vortex thoroughly until the this compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline. For 90 µL of vehicle, this would be 40 µL PEG300, 5 µL Tween-80, and 45 µL saline.
-
Add the vehicle to the dissolved this compound solution.
-
Vortex the final formulation vigorously to ensure a uniform suspension.
-
Administer to mice via oral gavage at the desired dose. Vortex the suspension immediately before dosing each animal to maintain uniformity.
Note: This is a general protocol. The final formulation may require optimization for solubility and stability. Always perform a small-scale test to ensure the compound remains in suspension.
Protocol 2: Pharmacodynamic Analysis of pERK in Tumor Xenografts
Materials:
-
Tumor tissue from treated and vehicle-control animals
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Euthanize mice at predetermined time points after the final dose (e.g., 2-4 hours post-dose to capture peak inhibition).
-
Excise tumors and snap-freeze them in liquid nitrogen or proceed immediately to homogenization.
-
Add ice-cold RIPA buffer to the tumor tissue (approximately 10 µL of buffer per 1 mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membrane with primary antibodies against pERK, total ERK, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of target inhibition.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies with this compound.
References
potential off-target effects of Shp2-IN-23
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the allosteric SHP2 inhibitor, Shp2-IN-23. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 30) is a potent, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It functions by binding to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity. By inhibiting SHP2, this compound blocks downstream signaling through the RAS-MAPK pathway, which is crucial for cell growth and proliferation.[1]
Q2: What are the known on-target potencies of this compound?
A2: this compound has demonstrated potent inhibition of SHP2 in biochemical assays and cellular models. The key potency values are summarized in the table below.
Table 1: On-Target Potency of this compound
| Assay Type | Parameter | Value |
| Biochemical SHP2 Inhibition | IC50 | 38 nM |
| Cellular pERK Inhibition (in KYSE-520 cells) | IC50 | 5 nM |
| Data sourced from Elsayed M S A et al., ACS Medicinal Chemistry Letters, 2023.[1] |
Q3: What is the selectivity profile of this compound against other phosphatases?
A3: While the primary publication for this compound emphasizes its potent on-target activity, comprehensive selectivity data against a broad panel of other phosphatases is not yet publicly available. However, allosteric SHP2 inhibitors as a class are generally designed to offer high selectivity over other protein tyrosine phosphatases (PTPs), including the closely related SHP1, due to the unique nature of the allosteric binding pocket which is not conserved across all PTPs. Researchers should exercise caution and, if necessary, perform their own selectivity profiling for critical experiments.
Q4: Have any off-target kinase activities been reported for this compound?
A4: The discovery publication for this compound does not report a broad kinase selectivity profile. For other allosteric SHP2 inhibitors, off-target effects on protein tyrosine kinases (PTKs) have been reported to be minimal compared to active-site inhibitors. However, without specific data for this compound, it is recommended to consider the possibility of off-target kinase effects and to include appropriate controls in your experiments.
Q5: Are there any known off-target effects of other allosteric SHP2 inhibitors that I should be aware of when using this compound?
A5: Yes, recent studies on other allosteric SHP2 inhibitors, such as SHP099, have identified off-target inhibition of autophagy. This effect was found to be independent of SHP2 and is thought to occur through the accumulation of the inhibitor in lysosomes, leading to a blockage of autophagic flux. This off-target activity may contribute to the anti-tumor effects of these compounds. Researchers using this compound should be aware of this potential off-target effect and consider including assays to monitor autophagy in their experimental design.
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype or toxicity observed at effective concentrations.
-
Question: I am observing an unexpected cellular response (e.g., changes in cell morphology, unexpected cell death) that doesn't seem to align with the known function of SHP2 inhibition. Could this be an off-target effect?
-
Answer: This is a possibility. While this compound is designed to be a selective allosteric inhibitor, off-target activities can never be fully excluded.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that you are observing the expected downstream effects of SHP2 inhibition in your cellular system, such as a decrease in ERK phosphorylation (pERK).
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype tracks with the on-target potency (pERK inhibition) or appears at higher concentrations, suggesting a potential off-target liability.
-
Control Compound: If available, use a structurally distinct SHP2 inhibitor to see if the same phenotype is observed. This can help to distinguish between on-target and compound-specific off-target effects.
-
Autophagy Assessment: Given the known off-target effects of other allosteric SHP2 inhibitors, consider assessing markers of autophagy (e.g., LC3-II accumulation by Western blot) to determine if this pathway is being affected.
-
Rescue Experiment: If you have a SHP2-independent cell line, test for the same phenotype to see if the effect is truly off-target.
-
-
Problem 2: Lack of expected efficacy in a specific cancer cell line.
-
Question: this compound is not inhibiting the proliferation of my cancer cell line, even though I have confirmed target engagement (pERK is reduced). Why might this be?
-
Answer: The lack of a proliferative response despite successful SHP2 inhibition can be due to several factors related to the specific biology of your cell line.
-
Troubleshooting Steps:
-
Pathway Redundancy: The targeted cancer cells may have redundant signaling pathways that can bypass the requirement for RAS-MAPK signaling for survival and proliferation.
-
Downstream Mutations: The cells may harbor mutations downstream of SHP2 in the MAPK pathway (e.g., in MEK or ERK) that render them insensitive to upstream inhibition.
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Off-Target Survival Pathways: It is possible that in your specific cellular context, an unknown off-target effect of this compound is activating a pro-survival pathway, counteracting the on-target anti-proliferative effect. While less likely for a highly selective compound, it cannot be ruled out without further investigation.
-
Experimental Conditions: Ensure that your experimental conditions (e.g., cell density, serum concentration) are optimal for observing an anti-proliferative effect.
-
-
Experimental Protocols
1. SHP2 Biochemical Inhibition Assay (Adapted from Elsayed M S A et al., 2023)
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant SHP2 protein using a fluorogenic substrate.
-
Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
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This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 20 µL of SHP2 protein diluted in assay buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) over time.
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Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Cellular pERK Inhibition Assay (Adapted from Elsayed M S A et al., 2023)
-
Principle: This assay quantifies the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, a key downstream effector of the SHP2-regulated MAPK pathway.
-
Materials:
-
KYSE-520 cells (or other relevant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal and the loading control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
References
Technical Support Center: Shp2-IN-23 and Other Allosteric SHP2 Inhibitors
Welcome to the technical support center for researchers utilizing Shp2-IN-23 and other allosteric SHP2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for allosteric SHP2 inhibitors like this compound?
A1: Allosteric SHP2 inhibitors, such as SHP099 and presumably this compound, function by binding to a site on the SHP2 protein distinct from the active site. This binding stabilizes SHP2 in its auto-inhibited, closed conformation. In this state, the N-terminal SH2 domain blocks the protein tyrosine phosphatase (PTP) domain, preventing it from dephosphorylating its substrates and activating downstream signaling pathways, most notably the RAS-ERK pathway.[1][2]
Q2: My cancer cell line, which was initially sensitive to my SHP2 inhibitor, is now showing signs of resistance. What are the potential underlying mechanisms?
A2: Acquired resistance to allosteric SHP2 inhibitors can arise from several mechanisms:
-
Feedback Reactivation of Upstream Signaling: A common mechanism is the rapid feedback activation of Receptor Tyrosine Kinases (RTKs) such as FGFR and EGFR.[3][4] Inhibition of the ERK pathway by the SHP2 inhibitor can lead to the downregulation of negative regulators of RTKs (e.g., SPRY proteins), resulting in a rebound of p-ERK levels and restored downstream signaling.[3][4]
-
On-Target SHP2 Mutations: Mutations in the PTPN11 gene, which encodes SHP2, can confer resistance. For example, mutations like E76K shift the conformational equilibrium of SHP2 towards its active, open state, which reduces the binding affinity of allosteric inhibitors designed to stabilize the inactive state.[2][5]
-
SHP2 Phosphorylation: Increased tyrosine phosphorylation of SHP2 itself, for instance at Tyr-62, can prevent the binding of allosteric inhibitors and thus confer resistance.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for SHP2-mediated signaling, such as the PI3K-AKT-mTOR pathway.[5][7]
-
Genetic Alterations in Downstream Pathway Components: Although less commonly reported for SHP2 inhibitors specifically, mutations or amplifications of downstream signaling molecules in the RAS-ERK pathway can render the cells independent of upstream SHP2 activity.
-
Loss of Tumor Suppressors: Genome-wide CRISPR screens have identified that the loss of certain tumor suppressor genes (e.g., NF1, PTEN, CDKN1B) or "RASopathy" genes like LZTR1 can lead to resistance to SHP2 inhibition.[1]
Q3: Are there strategies to overcome or prevent the development of resistance to SHP2 inhibitors?
A3: Yes, combination therapies are the most promising strategies to combat resistance to SHP2 inhibitors.[8][9] Consider the following combinations based on the suspected resistance mechanism:
-
Combined with MEK inhibitors: This is a broadly applicable strategy, as it provides a vertical inhibition of the RAS-ERK pathway. This combination has shown a strong synergistic anti-proliferative effect in various cancer models, including those with KRAS mutations.[10][11][12][13]
-
Combined with RTK inhibitors: If resistance is driven by the reactivation of a specific RTK (e.g., FGFR, EGFR), co-treatment with a corresponding RTK inhibitor can be effective.[3][4]
-
Combined with BRAF inhibitors: In BRAF V600E-mutant cancers, combining a SHP2 inhibitor with a BRAF inhibitor can overcome adaptive resistance.[14]
-
Combined with SOS1 inhibitors: A novel approach involves combining a SHP2 inhibitor with an inhibitor of the RAS-SOS1 interaction.[3][4]
-
Combined with Immune Checkpoint Inhibitors: SHP2 inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Initial potent activity followed by a rapid rebound in p-ERK levels (within hours). | Feedback activation of upstream Receptor Tyrosine Kinases (RTKs).[3][4] | 1. Perform a time-course Western blot for p-ERK, p-MEK, and a panel of p-RTKs (e.g., p-FGFR, p-EGFR) following SHP2 inhibitor treatment. 2. If a specific RTK is reactivated, consider a combination therapy with a corresponding RTK inhibitor. 3. Investigate the expression levels of RTK negative regulators like SPRY proteins. |
| Cell line shows high basal p-ERK levels that are insensitive to the SHP2 inhibitor. | 1. Presence of an activating mutation in SHP2 (PTPN11).[2][5] 2. Mutations in downstream components of the RAS-ERK pathway (e.g., KRAS, BRAF). | 1. Sequence the PTPN11 gene in your cell line to check for known resistance mutations. 2. Sequence other key genes in the RAS-ERK pathway. 3. If a downstream mutation is present, a SHP2 inhibitor alone may be ineffective. Consider inhibitors targeting the mutated protein. |
| Gradual loss of sensitivity to the SHP2 inhibitor over several weeks or months of culture. | 1. Development of acquired resistance through on-target SHP2 mutation or phosphorylation.[2][6] 2. Clonal selection of a subpopulation with a pre-existing resistance mechanism. 3. Activation of bypass signaling pathways (e.g., PI3K-AKT).[5] | 1. Establish a resistant cell line by continuous culture in the presence of the SHP2 inhibitor. 2. Compare the resistant and parental cell lines by sequencing PTPN11 and performing phosphoproteomic analysis of SHP2. 3. Perform Western blot analysis for key nodes of bypass pathways (e.g., p-AKT, p-mTOR). Consider co-treatment with a PI3K or AKT inhibitor. |
| Variable or poor response to SHP2 inhibitor monotherapy in KRAS-mutant cell lines. | SHP2 inhibition alone may have limited efficacy in some KRAS-mutant contexts.[5][15] | 1. Confirm the KRAS mutation status of your cell line. 2. Test a combination of the SHP2 inhibitor with a MEK inhibitor, which has shown strong synergistic effects in KRAS-mutant models.[10][15] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data to illustrate the effects of resistance mechanisms and combination therapies. Actual values should be determined experimentally.
| Cell Line | Driver Mutation | Treatment | IC50 (µM) | Reference |
| Cell Line A | EGFR amplification | This compound | 0.1 | Hypothetical |
| Cell Line A-Res | EGFR amplification, Acquired Resistance | This compound | >10 | Hypothetical |
| Cell Line A-Res | EGFR amplification, Acquired Resistance | This compound + EGFR Inhibitor | 0.2 | Hypothetical |
| Cell Line B | KRAS G12C | This compound | 5 | Hypothetical |
| Cell Line B | KRAS G12C | MEK Inhibitor | 2 | Hypothetical |
| Cell Line B | KRAS G12C | This compound + MEK Inhibitor | 0.05 | Hypothetical |
| Cell Line C | PTPN11 E76K | This compound | >10 | [2][5] |
Key Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination drugs. Add the drugs to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours (or an empirically determined endpoint) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the SHP2 inhibitor and/or other compounds for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in SHP2 inhibitor action and resistance.
Caption: A logical workflow for troubleshooting SHP2 inhibitor resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. fondazionebonadonna.org [fondazionebonadonna.org]
- 9. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models – The Neel Lab [theneellab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Combined inhibition of SHP2 overcomes adaptive resistance to type 1 BRAF inhibitors in BRAF V600E-driven high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
overcoming Shp2-IN-23 experimental variability
Welcome to the technical support center for SHP2-IN-23. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome experimental variability when working with this potent and orally active SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) protein.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, most notably the RAS-MAPK pathway which is involved in cell growth, proliferation, and differentiation.[2][3] this compound functions by binding to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation.[4][5] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the RAS-MAPK cascade.[3][6] Consequently, it has been shown to suppress the phosphorylation of ERK.[1]
Q2: My this compound is difficult to dissolve. What are the recommended solvents and storage conditions?
Proper dissolution and storage are critical for maintaining the activity and stability of this compound, and issues in these areas are a primary source of experimental variability.
-
Recommended Solvent: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO), with a solubility of up to 10 mM.[1]
-
Dissolution Protocol: To ensure complete dissolution, warm the vial to room temperature before opening. Add the required volume of DMSO to the vial. Vortex thoroughly and/or sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, a stock solution can be stored at -20°C.
Q3: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values are a common challenge. Several factors related to the compound, cell line, and assay conditions can contribute to this variability.
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution.
-
Cell Line Variability:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered signaling responses.
-
Cell Density: The initial seeding density can significantly impact results. Optimize and maintain a consistent cell density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Serum Concentration: The concentration of serum in the culture medium can affect the activity of this compound by competing for protein binding or by activating parallel signaling pathways. Standardize the serum concentration across all assays.
-
-
Assay Conditions:
-
Incubation Time: The duration of inhibitor treatment can influence the observed IC50. Determine an optimal time point through a time-course experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
-
Underlying Biology: The genetic background of your cell line is critical. Cancers with mutations that hyperactivate the SHP2 protein may be insensitive to allosteric inhibitors that bind to the closed, inactive conformation.[4] Conversely, cells dependent on receptor tyrosine kinase (RTK) signaling are often sensitive.[7]
Q4: How can I confirm that this compound is inhibiting the intended signaling pathway in my cells?
To confirm target engagement and pathway inhibition, it is essential to perform a pharmacodynamic (PD) marker analysis, typically via Western blotting.
-
Primary Target: The most direct downstream effector of SHP2 in the MAPK pathway is RAS, which leads to the phosphorylation of MEK and subsequently ERK.[8]
-
Recommended PD Marker: A reduction in the levels of phosphorylated ERK (p-ERK1/2) is the most reliable and widely used biomarker for SHP2 inhibitor activity.[1]
-
Experimental Approach: Treat your cells with a dose-range of this compound for a fixed time (e.g., 2-4 hours). Lyse the cells and perform a Western blot to detect p-ERK (Thr202/Tyr204) and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio will confirm on-target activity.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C24H23ClN8S | [1] |
| Molecular Weight | 491.01 g/mol | [1] |
| Biochemical IC50 | 38 nM | [1] |
| Cellular p-ERK IC50 | 5 nM | [1] |
| Recommended Solvent | DMSO | [1] |
| Max Stock Conc. | 10 mM | [1] |
| Storage (Solid) | -20°C | N/A |
| Storage (Solution) | -80°C (long-term), -20°C (short-term) | N/A |
Detailed Experimental Protocol
Protocol: Western Blot Analysis of p-ERK Inhibition by this compound
This protocol describes a standard method to assess the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.
1. Cell Seeding and Treatment: a. Seed cells (e.g., KYSE-520, an EGFR amplified squamous cell carcinoma line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight in complete medium. c. The next day, replace the medium with a serum-free or low-serum (e.g., 0.5% FBS) medium for 4-6 hours to reduce basal signaling. d. Prepare serial dilutions of this compound in the low-serum medium. A typical concentration range would be 0, 1, 10, 100, 1000 nM. Include a DMSO-only vehicle control. e. Treat the cells with the this compound dilutions for 2-4 hours at 37°C.
2. Cell Lysis: a. After treatment, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder. d. Run the gel until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH should also be used. d. The next day, wash the membrane 3 times for 10 minutes each with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane 3 times for 10 minutes each with TBST. g. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
6. Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. Normalize this ratio to the vehicle control to determine the percent inhibition at each concentration of this compound.
Visual Guides
Signaling Pathway Diagram
This diagram illustrates the central role of SHP2 in the RTK-RAS-MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow Diagram
This workflow outlines the key steps for assessing the cellular activity of this compound.
Troubleshooting Guide
This decision tree helps diagnose common sources of experimental variability.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
improving Shp2-IN-23 efficacy in cell culture
Welcome to the technical support center for Shp2-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[1][2][3] In its inactive state, SHP2 is auto-inhibited. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site. This compound and other allosteric inhibitors bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing the inactive conformation of SHP2 and thereby blocking its downstream signaling.
Q2: What are the key in vitro activities of this compound?
A2: this compound has demonstrated potent inhibition of SHP2 enzymatic activity and downstream signaling. Key reported values are summarized in the table below.
| Parameter | IC50 Value | Cell Line/System | Reference |
| SHP2 Enzymatic Inhibition | 38 nM | Biochemical Assay | [4] |
| ERK Phosphorylation Inhibition | 5 nM | N/A | [4] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 10 mM.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To minimize the effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes and store at -20°C or -80°C. When preparing working dilutions, it is best practice to perform serial dilutions in DMSO before adding the final concentration to your aqueous cell culture medium to prevent precipitation. The final DMSO concentration in your cell culture should be kept as low as possible, typically below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its potent inhibition of ERK phosphorylation (IC50 = 5 nM), a good starting point for dose-response experiments would be in the low nanomolar to low micromolar range (e.g., 1 nM to 10 µM). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
Problem 1: Low or no observable effect of this compound on downstream signaling (e.g., p-ERK levels).
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration for your cell line. |
| Inhibitor instability or degradation | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Cell line insensitivity | Some cell lines may be less dependent on the SHP2 signaling pathway. Consider using a positive control cell line known to be sensitive to SHP2 inhibition, such as KYSE-520 (esophageal squamous cell carcinoma). |
| Suboptimal treatment time | Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect on downstream signaling. |
| Issues with Western blot | Ensure sufficient protein loading, proper antibody dilutions, and adequate transfer efficiency. Use a positive control for p-ERK (e.g., cells stimulated with a growth factor like EGF). |
Problem 2: Compound precipitation in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the medium. Perform serial dilutions in DMSO before adding to the aqueous medium. |
| High final concentration | If high concentrations are required, consider using a solubilizing agent, but be mindful of its potential effects on the cells. It is generally advisable to work within the soluble concentration range. |
| Interaction with media components | Test the solubility of this compound in your specific cell culture medium at the desired working concentration before treating your cells. |
Problem 3: High background or off-target effects.
| Possible Cause | Troubleshooting Step | | High inhibitor concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. | | Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your cell culture is below 0.1%. Include a vehicle-only control in all experiments. | | Inherent off-target activity | Some allosteric SHP2 inhibitors have been reported to have off-target effects, such as inhibiting autophagy.[5] Be aware of potential off-target activities and consider using multiple approaches (e.g., genetic knockdown of SHP2) to validate your findings. |
Problem 4: Development of resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Feedback activation of RTKs | Resistance to SHP2 inhibitors can arise from the feedback activation of receptor tyrosine kinases (RTKs).[3] Consider combining this compound with an inhibitor of the reactivated RTK. |
| Mutations in the SHP2 allosteric binding site | Sequence the PTPN11 gene in resistant clones to identify potential mutations that prevent inhibitor binding. |
| Activation of bypass signaling pathways | Investigate other signaling pathways that may be compensating for the inhibition of the SHP2-RAS-MAPK axis. |
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10 mM. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in DMSO. Then, dilute the DMSO solutions into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
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Downstream Analysis: Following incubation, harvest the cells for downstream applications such as western blotting or cell viability assays.
2. Western Blot for p-ERK and Total ERK
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C with gentle agitation. Follow the antibody manufacturer's recommendations for dilution.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: SHP2-IN-23 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the allosteric SHP2 inhibitor, SHP2-IN-23, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 30, is a potent and orally bioavailable allosteric inhibitor of the SHP2 protein tyrosine phosphatase.[1] It belongs to the 5-azaquinoxaline derivative class of compounds. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway.[1][2][3][4][5][6][7] Allosteric inhibitors like this compound bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, auto-inhibited conformation.[1][4] This prevents its interaction with upstream activators and downstream substrates, thereby inhibiting signal transduction.
Q2: What are the reported in vivo tolerability and efficacy of this compound?
In a preclinical study using a subcutaneous MIA PaCa-2 pancreatic xenograft model in mice, this compound was administered daily at doses of 30 mg/kg and 100 mg/kg. The compound was reported to be well-tolerated at both dose levels, with observed body weight loss of less than 5%. In terms of efficacy, this compound demonstrated tumor growth inhibition of 38% at 30 mg/kg and 75% at 100 mg/kg.[1]
Q3: What are the common class-related toxicities of SHP2 inhibitors that I should be aware of?
While specific toxicity data for this compound is limited, general class-wide adverse effects for SHP2 inhibitors observed in preclinical and clinical studies include peripheral and pulmonary edema, decreased ejection fraction, and some cytopenias. It is advisable to monitor for these potential toxicities in animal models being treated with this compound.
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | - Acute Toxicity: The administered dose may be too high for the specific animal model or strain. - Formulation Issues: Poor solubility or precipitation of the compound could lead to embolism or localized toxicity. - Off-target Effects: Although this compound is a selective allosteric inhibitor, off-target activities at high concentrations cannot be entirely ruled out. | - Dose De-escalation: If toxicity is observed, reduce the dose to a lower, better-tolerated level. - Formulation Optimization: Ensure the compound is fully solubilized in the vehicle. Consider alternative, well-established vehicle formulations. - Monitor Vital Signs: Closely monitor animals for any signs of distress, changes in breathing, or altered activity levels. |
| Significant Body Weight Loss (>15%) | - General Toxicity: The dose may be at or near the maximum tolerated dose (MTD). - Reduced Food/Water Intake: The compound or vehicle may cause discomfort, leading to decreased consumption. - Gastrointestinal Toxicity: Potential for diarrhea or other GI-related side effects. | - Dose Adjustment: Consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing). - Supportive Care: Provide palatable, high-calorie food supplements and ensure easy access to water. - Clinical Observations: Monitor for signs of GI distress and consult with a veterinarian. |
| Signs of Edema (Swelling in limbs or abdomen) | - On-target SHP2 Inhibition: Edema is a known class-related effect of SHP2 inhibitors. | - Clinical Monitoring: Regularly check for and document any signs of swelling. - Dose Modification: If edema is severe, consider reducing the dose of this compound. - Pathological Assessment: At study termination, perform histopathological analysis of affected tissues. |
| Lack of Efficacy at Reported Doses | - Poor Bioavailability: Issues with the formulation or route of administration may limit systemic exposure. - Rapid Metabolism: The compound may be cleared too quickly in the specific animal model. - Tumor Model Resistance: The chosen xenograft or syngeneic model may not be sensitive to SHP2 inhibition. | - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma concentration of this compound over time. - Formulation Check: Re-evaluate the formulation to ensure stability and solubility. - Pharmacodynamic (PD) Assessment: Measure the inhibition of downstream targets (e.g., p-ERK) in tumor tissue to confirm target engagement.[1] |
Quantitative Data Summary
| Compound | Parameter | Value | Animal Model | Source |
| This compound (Compound 30) | In Vitro IC50 | 38 nM | Enzyme Assay | [1] |
| In Vivo Tolerability | Well-tolerated at 30 & 100 mg/kg (daily) | CD-1 Mice | [1] | |
| Body Weight Change | < 5% loss at 30 & 100 mg/kg | CD-1 Mice | [1] | |
| In Vivo Efficacy (TGI) | 38% at 30 mg/kg, 75% at 100 mg/kg | MIA PaCa-2 Xenograft | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol is a general guideline and may require optimization based on the specific experimental needs.
-
Materials:
-
This compound powder
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Vehicle: 0.5% (w/v) Methylcellulose in sterile water
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Sterile conical tubes
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Vortex mixer
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Sonicator (optional)
-
pH meter and adjustment solutions (if necessary)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion. Avoid excessive heat.
-
Visually inspect the formulation for any precipitates or inconsistencies.
-
Prepare the formulation fresh daily and store it at 4°C, protected from light, until use.
-
Protocol 2: In Vivo Tolerability and Efficacy Study in a Xenograft Model
This protocol provides a framework for assessing the in vivo effects of this compound.
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Animal Model:
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Immunocompromised mice (e.g., Nude or SCID)
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Tumor cells (e.g., MIA PaCa-2)
-
-
Procedure:
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Subcutaneously implant tumor cells into the flank of the mice.
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Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
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Randomize mice into treatment groups (Vehicle, this compound low dose, this compound high dose).
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Administer this compound or vehicle daily via oral gavage.
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Monitor animal body weight and tumor volume 2-3 times per week.
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Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of edema).
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At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.
-
Visualizations
References
- 1. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irbm.com [irbm.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Shp2-IN-23 Experiments
Welcome to the technical support center for Shp2-IN-23 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with the Shp2 inhibitor, this compound. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Shp2 and why is it a target in cancer research?
A1: Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][[“]] It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.[3][4][5] Shp2 acts as a critical node, integrating signals from receptor tyrosine kinases (RTKs) to downstream effectors, thereby promoting cell proliferation, survival, and migration.[[“]][3][6] Dysregulation of Shp2 activity, often through mutations or overexpression, is linked to the development and progression of numerous solid tumors and hematological malignancies.[1][4][7] This central role in oncogenic signaling makes Shp2 a compelling therapeutic target.[[“]][5]
Q2: How does this compound work?
A2: this compound is a small molecule inhibitor that targets the enzymatic activity of Shp2.[8] Unlike active-site inhibitors that bind to the open, active conformation of Shp2, allosteric inhibitors like many recently developed Shp2 inhibitors, bind to a site that stabilizes the inactive, closed conformation of the enzyme.[3][9][10] By locking Shp2 in its auto-inhibited state, these inhibitors prevent it from dephosphorylating its substrates, thereby blocking downstream signaling pathways like the RAS-MAPK cascade.[5][11] This mechanism of action can effectively halt the uncontrolled cell growth driven by aberrant Shp2 activity.
Q3: What are the common sources of variability in experiments using this compound?
A3: Variability in experiments with this compound can arise from several factors:
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Cell Line Specificity: The sensitivity to Shp2 inhibition can vary significantly between different cancer cell lines due to their unique genetic backgrounds and signaling dependencies.[12]
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Inhibitor Stability and Solubility: Improper storage or handling of the compound can lead to degradation or precipitation, affecting its effective concentration.
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Off-Target Effects: While many modern Shp2 inhibitors are highly selective, some, particularly older active-site inhibitors, may have off-target effects on other phosphatases or kinases, leading to confounding results.[13][14] Some allosteric inhibitors have also been reported to have off-target effects.[15]
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Experimental Conditions: Variations in cell density, serum concentration in the media, and duration of treatment can all influence the cellular response to the inhibitor.
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Assay-Specific Variability: The choice of assay (e.g., cell viability, western blot, etc.) and its execution can introduce variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number and Health | Maintain a consistent and low passage number for your cell lines. Ensure cells are healthy and in the exponential growth phase before seeding for an experiment. |
| Seeding Density | Optimize and standardize the cell seeding density for each cell line. Over-confluent or sparse cultures can respond differently to treatment. |
| Serum Concentration | Serum contains growth factors that can activate pathways upstream of Shp2. Use a consistent and, if possible, reduced serum concentration during the treatment period to minimize this variability. |
| Inhibitor Preparation and Storage | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer, protected from light. |
| Assay Incubation Time | The duration of the inhibitor treatment should be optimized and kept consistent across experiments. A time-course experiment is recommended to determine the optimal endpoint. |
Issue 2: No significant decrease in downstream p-ERK levels after this compound treatment in Western blot analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Alternative Signaling Pathways | The cancer cells may have developed resistance or rely on parallel signaling pathways that bypass the need for Shp2 to activate ERK.[16] Investigate other relevant pathways (e.g., PI3K/AKT) or consider combination therapies.[11] |
| Poor Antibody Quality | Use validated antibodies for both total and phosphorylated forms of ERK and Shp2. Ensure proper antibody dilution and incubation conditions. |
| Technical Errors in Western Blotting | Ensure complete protein transfer, proper blocking, and adequate washing steps to minimize background and non-specific signals. |
| Compensatory Feedback Loops | Inhibition of Shp2 can sometimes lead to the activation of compensatory feedback mechanisms that reactivate the MAPK pathway.[16] Analyze earlier time points to capture the initial inhibition before feedback occurs. |
Issue 3: Unexpected cell toxicity or off-target effects.
Possible Causes & Solutions:
| Cause | Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound as determined by dose-response experiments to minimize potential off-target effects and general toxicity. |
| Known Off-Target Activities | Be aware of the known off-target profile of the specific Shp2 inhibitor you are using. Some active-site inhibitors have been shown to affect other kinases.[13][14] Consider using a structurally different Shp2 inhibitor as a control. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the compound due to their specific genetic makeup. Perform a broader cell line screen to understand the spectrum of sensitivity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to the cells. Always include a vehicle-only control in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Shp2 inhibitors. Note that specific values can vary depending on the experimental conditions and cell line used.
Table 1: In Vitro Potency of Selected Shp2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SHP099 | SHP2 | 11 | Enzymatic | [11] |
| RMC-4550 | SHP2 | Not specified | - | [17] |
| TNO-155 | SHP2 | Not specified | - | [18] |
| JAB-3312 | SHP2 | Not specified | - | [11] |
| II-B08 | SHP2 | Not specified | - | [13] |
| 11a-1 | SHP2 | Not specified | - | [13] |
| GS-493 | SHP2 | Not specified | - | [13] |
| CNBCA | SHP2 | 870 | PTPase Assay | [19] |
Table 2: Cellular Activity of Selected Shp2 Inhibitors
| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Reference |
| SHP099 | KYSE-520 | 0.465 | Anti-proliferation | [9] |
| SHP099 | Various | ~23 | Cell Proliferation | [15] |
| IACS-13909 | Various | ~4 | Cell Proliferation | [15] |
| CNBCA | BT474, MDA-MB468 | ~1.0 | pAkt/pERK Inhibition | [19] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: The role of Shp2 in the RAS/MAPK signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Destabilization of the SHP2 and SHP1 protein tyrosine phosphatase domains by a non-conserved “backdoor” cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein tyrosine phosphatase SHP2 for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 18. targetedonc.com [targetedonc.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Shp2-IN-23: A Comparative Guide to a Novel SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Shp2-IN-23 with other prominent SHP2 inhibitors. The data presented is curated from publicly available scientific literature and is intended to provide an objective overview for research and drug development purposes.
Introduction to SHP2 Inhibition
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling therapeutic target.[1][5] SHP2 inhibitors are being actively investigated for their potential in oncology, both as monotherapies and in combination with other targeted agents.[2]
This compound: An Overview
This compound is a potent and orally active inhibitor of SHP2.[6] It has demonstrated significant biochemical and cellular activity, positioning it as a noteworthy compound in the landscape of SHP2-targeted therapies.
Comparative Performance Data
The following tables summarize the quantitative data for this compound in comparison to other well-characterized allosteric SHP2 inhibitors.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Compound | Type | SHP2 Biochemical IC50 (nM) |
| This compound | Allosteric | 38[6] |
| SHP099 | Allosteric | 71 |
| RMC-4550 | Allosteric | 0.583[7] |
| JAB-3068 | Allosteric | 25.8[8] |
| IACS-15414 | Allosteric | 122[8] |
| SHP394 | Allosteric | 23[8] |
Table 2: Cellular Activity of SHP2 Inhibitors
| Compound | Cellular Assay | Cellular IC50 (nM) | Cell Line |
| This compound | p-ERK Inhibition | 5[6] | Not Specified |
| SHP099 | p-ERK Inhibition | ~100-1000 (varies by cell line) | Various |
| RMC-4550 | p-ERK Inhibition | ~1-10 (varies by cell line) | Various |
Table 3: Pharmacokinetic Profile
| Compound | Key Pharmacokinetic Features |
| This compound | Orally active with excellent in vivo efficacy and pharmacokinetic profiles.[6] |
| SHP099 | Orally bioavailable. |
| RMC-4550 | Orally bioavailable. |
Signaling Pathway and Mechanism of Action
SHP2 acts as a critical scaffold and catalytic enzyme downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, relieving its auto-inhibited state and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade. Allosteric inhibitors like this compound bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its inactive conformation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of SHP2 inhibitors.
Biochemical IC50 Determination
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%.
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.2)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Add a small volume of the serially diluted inhibitor to the wells of the microplate.
-
Add the SHP2 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular p-ERK Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector of SHP2, in a cellular context.
-
Reagents and Materials:
-
Cancer cell line known to have activated SHP2 signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer
-
Antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of p-ERK and total ERK using Western blotting or ELISA.
-
Normalize the p-ERK signal to the total ERK or loading control signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to calculate the IC50 value.
-
Pharmacokinetic Studies in Animal Models
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in a living organism.
-
Study Design:
-
Use a suitable animal model (e.g., mice or rats).
-
Administer the test inhibitor via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
-
Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of the inhibitor versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
Oral bioavailability (%F)
-
-
Logical Comparison of Inhibitors
The selection of a SHP2 inhibitor for further development depends on a multi-faceted evaluation of its properties.
Conclusion
This compound emerges as a potent SHP2 inhibitor with strong biochemical and cellular activity. Its reported favorable in vivo properties make it a compelling candidate for further investigation in preclinical and potentially clinical settings for the treatment of cancers with aberrant SHP2 signaling. This guide provides a foundational comparison to aid researchers in their evaluation of the current landscape of SHP2 inhibitors.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Two Allosteric SHP2 Inhibitors: Shp2-IN-23 and SHP099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two notable allosteric inhibitors of the protein tyrosine phosphatase SHP2: Shp2-IN-23 and SHP099. The information herein is supported by experimental data from primary research publications.
Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy. This guide focuses on a comparative analysis of two allosteric inhibitors, this compound and the well-characterized SHP099, which both function by stabilizing SHP2 in an auto-inhibited conformation.
Quantitative Performance Analysis
The following tables summarize the key biochemical, cellular, and pharmacokinetic parameters of this compound and SHP099.
| Parameter | This compound (Compound 30) | SHP099 | Reference |
| Biochemical IC₅₀ | 38 nM | ~71 nM | [1][2] |
| Mechanism of Action | Allosteric inhibitor | Allosteric inhibitor | [1][2] |
Caption: Comparison of in vitro biochemical activity.
| Cell Line | Assay | This compound (Compound 30) IC₅₀ | SHP099 IC₅₀ | Reference |
| KYSE-520 | p-ERK Inhibition | 156 nM | ~250 nM | [1][2] |
Caption: Comparison of cellular activity.
| Parameter | This compound (Compound 30) (Rat) | SHP099 (Mouse) | Reference |
| Dose | 10 mg/kg (oral) | 100 mg/kg (oral) | [1][2] |
| Cₘₐₓ | 2.8 µM | >10 µM (free plasma concentration) | [1][2] |
| Tₘₐₓ | 2.0 h | 8 h | [1][2] |
| AUC₀₋₂₄ | 20.1 µM·h | Not explicitly stated | [1] |
| Oral Bioavailability | 81% | Not explicitly stated | [1] |
Caption: Comparison of pharmacokinetic parameters.
| Tumor Model | Inhibitor | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KYSE-520 Xenograft | This compound | 30 mg/kg, daily (oral) | 65% | [1] |
| KYSE-520 Xenograft | This compound | 100 mg/kg, daily (oral) | 97% | [1] |
| KYSE-520 Xenograft | SHP099 | 75 mg/kg, daily (oral) | Significant tumor growth inhibition | [2] |
| RPMI-8226 Xenograft | SHP099 | 75 mg/kg, daily (oral) | Significant reduction in tumor size and weight | [3] |
Caption: Comparison of in vivo efficacy.
Signaling Pathway and Mechanism of Action
Both this compound and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the enzyme in a closed, auto-inhibited conformation, preventing its catalytic activity. By inhibiting SHP2, these compounds block the dephosphorylation of key signaling nodes, leading to the suppression of the RAS-MAPK pathway, which is aberrantly activated in many cancers. The diagram below illustrates the targeted signaling pathway.
Caption: SHP2's role in the RAS-MAPK signaling pathway and the point of inhibition.
Experimental Methodologies
Biochemical SHP2 Inhibition Assay
The inhibitory activity of the compounds against SHP2 phosphatase was determined using a biochemical assay. Recombinant human SHP2 protein was incubated with the test compound at various concentrations. The enzymatic reaction was initiated by adding a synthetic phosphopeptide substrate. The dephosphorylation of the substrate was measured, typically by detecting the release of phosphate or by using a fluorogenic substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC₅₀) was then calculated.
Caption: Workflow for the biochemical SHP2 inhibition assay.
Cellular p-ERK Inhibition Assay
To assess the cellular potency of the inhibitors, a cell-based assay measuring the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway, was employed. A cancer cell line known to be dependent on SHP2 signaling, such as KYSE-520, was treated with varying concentrations of the test compound. Following treatment, the cells were lysed, and the levels of p-ERK and total ERK were quantified using methods like Western blotting or ELISA. The IC₅₀ value was determined as the concentration of the inhibitor that causes a 50% reduction in the p-ERK signal relative to the total ERK or a vehicle-treated control.
Caption: Workflow for the cellular p-ERK inhibition assay.
In Vivo Xenograft Studies
The in vivo efficacy of the SHP2 inhibitors was evaluated in mouse xenograft models. Human cancer cells (e.g., KYSE-520) were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into groups and treated with either the vehicle control or the test compound (this compound or SHP099) administered orally at specified doses and schedules. Tumor volume was measured regularly throughout the study. At the end of the experiment, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume or weight between the treated and vehicle control groups.
Caption: Workflow for in vivo xenograft efficacy studies.
Conclusion
Both this compound and SHP099 are potent, orally bioavailable allosteric inhibitors of SHP2 that effectively suppress the RAS-MAPK signaling pathway and demonstrate significant anti-tumor activity in preclinical models. Based on the available data, this compound exhibits a slightly more potent biochemical and cellular activity compared to SHP099. Furthermore, this compound has demonstrated excellent oral bioavailability in rats. Both compounds show robust in vivo efficacy in the KYSE-520 xenograft model. This comparative guide provides a valuable resource for researchers in the field of oncology and drug discovery, aiding in the evaluation and selection of chemical probes and potential therapeutic candidates targeting the SHP2 phosphatase.
References
- 1. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
A Comparative Guide to SHP2 Inhibitors: TNO155 versus the broader landscape
In the rapidly evolving field of targeted cancer therapy, inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of the clinical-stage SHP2 inhibitor TNO155 against the broader class of preclinical SHP2 inhibitors, using the placeholder "Shp2-IN-23" to represent an early-stage investigational compound. This comparison is intended for researchers, scientists, and drug development professionals, offering objective analysis based on available experimental data.
TNO155, a well-characterized allosteric SHP2 inhibitor, has been the subject of extensive preclinical and clinical investigation. In contrast, information regarding specific, less-common preclinical compounds like "this compound" is often limited in the public domain. Therefore, this guide will focus on the established efficacy and methodologies associated with TNO155, while providing a framework for the evaluation of emerging SHP2 inhibitors.
Quantitative Efficacy Data
The following tables summarize the preclinical and clinical efficacy of TNO155. For a comprehensive comparison, similar data would be required for any investigational SHP2 inhibitor.
Table 1: Preclinical Efficacy of TNO155
| Cell Line | Cancer Type | IC50 (μM) | Combination Agent | Combination Effect | Reference |
| NCI-H3255 | Non-Small Cell Lung Cancer (EGFR mutant) | < 1.5 | Nazartinib (EGFRi) | Synergistic | |
| HCC827 | Non-Small Cell Lung Cancer (EGFR mutant) | < 1.5 | Nazartinib (EGFRi) | Synergistic | |
| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | < 1.5 | Nazartinib (EGFRi) | Synergistic | |
| Multiple KRAS G12C | Lung and Colorectal Cancer | Not specified | KRAS G12C inhibitors | Enhanced efficacy | |
| ALK-mutant | Neuroblastoma | Not specified | ALK inhibitors | Synergistic | |
| BRAF V600E | Colorectal Cancer | Not specified | BRAF + MEK inhibitors | Synergistic |
Table 2: Clinical Efficacy of TNO155 (Monotherapy and Combination Therapy)
| Trial Identifier | Phase | Cancer Type | Combination Agent | Best Observed Response (Monotherapy) | Combination Response | Reference |
| NCT03114319 | Phase 1 | Advanced Solid Tumors | - | Stable Disease (22% of patients) | - | |
| NCT04699188 | Phase 1b/2 | KRAS G12C+ Solid Tumors | JDQ433 (KRAS G12C inhibitor) | - | Objective Response Rate: 33.3% (NSCLC, prior KRASi) | |
| NCT04000529 | Phase 1b | Solid Tumors | Spartalizumab (anti-PD-1) | - | Disease Control Rate: 26.3% | |
| NCT04000529 | Phase 1b | Solid Tumors | Ribociclib (CDK4/6i) | - | Disease Control Rate: 13.0% |
Signaling Pathways and Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is a key driver of cell growth and proliferation. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). Allosteric SHP2 inhibitors like TNO155 bind to a pocket away from the active site, stabilizing the enzyme in an inactive conformation. This prevents SHP2 from participating in the signaling cascade, thereby inhibiting tumor cell growth.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of different compounds. Below are representative protocols for key experiments used to evaluate the efficacy of SHP2 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., TNO155 or this compound) for 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor activity of an inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth until the average volume reaches a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the SHP2 inhibitor (e.g., TNO155 orally) or vehicle control to the mice daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., western blotting for target engagement).
Logical Framework for Comparison
To objectively compare this compound with TNO155, the following logical framework should be applied, ensuring that data is generated under comparable experimental conditions.
Conclusion
TNO155 is a potent and selective allosteric SHP2 inhibitor with demonstrated preclinical and clinical activity, particularly in combination with other targeted therapies. While direct comparative data for "this compound" is not publicly available, the experimental frameworks and datasets provided for TNO155 serve as a benchmark for the evaluation of any novel SHP2 inhibitor. A comprehensive comparison would necessitate generating parallel datasets for the investigational compound under standardized protocols. The future of SHP2 inhibition in cancer therapy will likely involve combination strategies to overcome resistance and enhance efficacy, a path that is being actively explored with TNO155.
A Comparative Guide to SHP2 Inhibitors: Cross-Validation of Shp2-IN-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel SHP2 inhibitor, Shp2-IN-23, with other leading alternatives in the field. The data presented is compiled from publicly available experimental results to facilitate an objective evaluation of their respective performance profiles.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders, making it a prime target for therapeutic intervention.[1][2]
Comparative Analysis of SHP2 Inhibitors
The development of SHP2 inhibitors has primarily focused on allosteric modulators that stabilize the enzyme in its inactive conformation. This approach offers greater selectivity compared to active site inhibitors. This guide focuses on the comparative efficacy of this compound, a novel, orally active allosteric inhibitor, against other well-characterized SHP2 inhibitors.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo performance metrics for this compound and a selection of alternative SHP2 inhibitors.
| Inhibitor | SHP2 IC50 | pERK Inhibition IC50 | Cell Line | In Vivo Model | Efficacy | Reference |
| This compound | 38 nM | 5 nM | MIA PaCa-2 (KRAS G12C) | MIA PaCa-2 Xenograft | Tumor growth inhibition at 30 & 100 mg/kg QD | [2] |
| SHP099 | 71 nM | Not specified | KYSE520 | KYSE520 Xenograft | Dose-dependent tumor growth inhibition | [1] |
| TNO155 | 11 nM | Not specified | Various solid tumors | Advanced solid tumors (Phase I/II) | Stable disease observed in 22% of patients | [1] |
| RMC-4630 | Not specified | Not specified | Various solid tumors | Phase I/II clinical trials | Limited monotherapy activity reported | [1] |
Signaling Pathway and Mechanism of Action
SHP2 acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to phosphorylated adapter proteins, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival. Allosteric SHP2 inhibitors, including this compound, bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2 and preventing its activation.
Caption: The SHP2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of SHP2 inhibitors. Specific parameters may vary based on the cell lines and reagents used.
SHP2 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on SHP2 phosphatase activity.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphorylated peptide substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
Test compound (e.g., this compound)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant SHP2 protein to the wells of the microplate.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the phosphorylated peptide substrate to all wells.
-
Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the SHP2 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay assesses the ability of a compound to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation level of ERK, a downstream effector.
Materials:
-
Cancer cell line known to have activated RTK signaling (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-pERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of pERK and total ERK using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the pERK signal to the total ERK signal and the loading control.
-
Calculate the percentage of pERK inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
In Vivo Tumor Growth Inhibition Assay
This experiment evaluates the anti-tumor efficacy of the SHP2 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., MIA PaCa-2)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at the specified dose and schedule (e.g., once daily by oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Caption: A general experimental workflow for the preclinical evaluation of SHP2 inhibitors.
Conclusion
This compound demonstrates potent inhibition of SHP2 and the downstream MAPK pathway, with promising in vivo anti-tumor activity.[2] Its performance metrics are comparable to or exceed those of other preclinical and clinical-stage SHP2 inhibitors. The data presented in this guide provides a foundation for researchers to make informed decisions regarding the selection of SHP2 inhibitors for their specific research and development needs. Further cross-validation studies in various cancer models are warranted to fully elucidate the therapeutic potential of this compound.
References
comparative analysis of SHP2 allosteric inhibitors
A Comparative Analysis of SHP2 Allosteric Inhibitors for Researchers and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical target in oncology.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4] Its function is crucial for the full activation of the RAS/MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[1][5] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of several solid tumors and hematological malignancies.[2][6]
The development of orthosteric inhibitors targeting the catalytic site of SHP2 has been challenging due to the highly conserved nature of the active site among protein tyrosine phosphatases, leading to issues with selectivity and bioavailability.[1][7] A significant breakthrough in the field was the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][8] This novel class of inhibitors stabilizes SHP2 in an inactive conformation, offering improved selectivity and pharmacokinetic properties.[1][7] This guide provides a comparative analysis of prominent SHP2 allosteric inhibitors currently in clinical development, including TNO155, RMC-4630 (SAR442720), and JAB-3312, with a focus on their performance, supporting experimental data, and methodologies.
Mechanism of Action and Signaling Pathway
Allosteric inhibitors of SHP2 function by locking the enzyme in an auto-inhibited state. This prevents the conformational changes required for its catalytic activity and scaffolding functions, thereby attenuating downstream signaling through pathways like the RAS-RAF-MEK-ERK cascade.[1][9]
Comparative Efficacy and Potency of SHP2 Inhibitors
Several allosteric SHP2 inhibitors have entered clinical development, demonstrating promising anti-tumor activity, particularly in combination with other targeted therapies.[10] The table below summarizes key preclinical and clinical data for TNO155, RMC-4630, and JAB-3312.
| Inhibitor | Target | IC50 (Enzymatic) | Cell Proliferation IC50 | Key Clinical Data (Monotherapy) | Key Combination Therapy Data |
| TNO155 | SHP2 | ~30 nM (SHP099, a precursor)[6] | Varies by cell line | Stable Disease (SD) in 20% of patients with advanced solid tumors.[11] | Combination with JDQ433 (KRAS G12C inhibitor) showed an ORR of 33.3% in both KRAS G12C inhibitor-naive and pre-treated NSCLC patients.[12] |
| RMC-4630 (SAR442720) | SHP2 | Potent (specific value not publicly available)[13][14] | Varies by cell line | Disease Control Rate (DCR) of 71% in patients with KRAS G12C mutated NSCLC.[15] | Combination with sotorasib (KRAS G12C inhibitor) was safe and tolerable with encouraging durable clinical activity in KRAS G12C NSCLC.[16] |
| JAB-3312 | SHP2 | 1.9 nM[17] | 7.4 nM (KYSE-520 cells)[17] | Potent anti-tumor activity in preclinical models.[18] | Synergistic effects observed with cetuximab and glecirasib (KRAS G12C inhibitor) in preclinical models.[18] |
Experimental Protocols
The evaluation of SHP2 inhibitors involves a series of standardized biochemical and cell-based assays, followed by in vivo studies to assess efficacy and safety.
Enzymatic SHP2 Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on SHP2 phosphatase activity.
Methodology:
-
Principle: A colorimetric or fluorescence-based assay is used to measure the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme.[19]
-
Reagents: Recombinant human SHP2 protein, a phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide), and assay buffer.[19]
-
Procedure:
-
The SHP2 enzyme is incubated with varying concentrations of the inhibitor.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 90 minutes).[19]
-
The amount of dephosphorylated product is quantified using a microplate reader by measuring absorbance or fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Proliferation Assay
Objective: To assess the effect of SHP2 inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Principle: Cancer cell lines with known genetic backgrounds (e.g., KRAS mutations, RTK amplifications) are treated with the inhibitor, and cell viability is measured over time.[20]
-
Reagents: Selected cancer cell lines, cell culture medium, and a viability reagent (e.g., Cell Counting Kit-8 (CCK-8), PrestoBlue).[20][21]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, 72 hours).[20]
-
The viability reagent is added, and after incubation, the absorbance or fluorescence is measured to determine the number of viable cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
-
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.
Methodology:
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the SHP2 inhibitor, and tumor growth is monitored.[21][22]
-
Procedure:
-
Cancer cells are injected subcutaneously into mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via injection according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels).[22]
-
Conclusion
Allosteric SHP2 inhibitors represent a promising class of targeted therapies for a range of cancers. While monotherapy has shown modest activity, the true potential of these agents appears to lie in combination strategies, particularly with inhibitors of the RAS/MAPK pathway.[10][23] TNO155, RMC-4630, and JAB-3312 have all demonstrated potent preclinical activity and are advancing through clinical trials. The data presented in this guide highlights the comparative strengths and ongoing development of these key molecules. Further clinical investigation will be crucial to fully define their therapeutic roles and optimal combination partners in the treatment of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Nasdaq [nasdaq.com]
- 14. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 15. researchgate.net [researchgate.net]
- 16. ir.revmed.com [ir.revmed.com]
- 17. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 21. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
